DX3-213B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H28F2N2O5S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C20H28F2N2O5S2/c1-15(2)30(26,27)17-5-7-18(8-6-17)31(28,29)24-11-3-4-16(14-24)19(25)23-12-9-20(21,22)10-13-23/h5-8,15-16H,3-4,9-14H2,1-2H3/t16-/m1/s1 |
InChI Key |
HLSJMSNPBRGRGL-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)N3CCC(CC3)(F)F |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of DX3-213B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DX3-213B is a novel, potent, and orally bioavailable small molecule inhibitor of mitochondrial Complex I, a critical component of the electron transport chain. This document provides an in-depth technical overview of the mechanism of action of this compound, a promising therapeutic candidate for pancreatic cancer. This compound exerts its anti-cancer effects by specifically targeting the NDUFS7 subunit of Complex I, leading to the disruption of oxidative phosphorylation (OXPHOS), depletion of cellular ATP, and induction of metabolic stress, ultimately resulting in the inhibition of tumor growth. This guide synthesizes the current understanding of this compound's molecular interactions, cellular consequences, and preclinical efficacy, supported by quantitative data and detailed experimental methodologies.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options and a dismal prognosis. A growing body of evidence suggests that pancreatic cancer cells are metabolically plastic and can become reliant on oxidative phosphorylation for survival and proliferation, particularly in the nutrient-deprived tumor microenvironment.[1][2] This metabolic vulnerability presents a promising therapeutic window.
This compound is a metabolically stable analog of the lead compound DX2-201, developed as a first-in-class antagonist of NDUFS7 (NADH:Ubiquinone Oxidoreductase Core Subunit S7).[1][3] By inhibiting the function of mitochondrial Complex I, this compound represents a targeted approach to exploit the metabolic dependencies of pancreatic cancer.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mechanism of action of this compound is the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2] This inhibition is achieved through the direct binding of this compound to NDUFS7, a core subunit of Complex I.
The binding of this compound to NDUFS7 is thought to occur at the interface with another subunit, NDUFS2, which together form a novel binding pocket. This interaction allosterically inhibits the ubiquinone reduction site of Complex I, preventing the transfer of electrons from NADH to ubiquinone. The disruption of this crucial step in the electron transport chain has several immediate downstream consequences.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Downstream Cellular and Physiological Effects
The inhibition of Complex I by this compound triggers a cascade of cellular events that contribute to its anti-tumor activity.
-
Disruption of ATP Synthesis: As a direct consequence of OXPHOS inhibition, the production of ATP, the primary energy currency of the cell, is significantly reduced. This energy crisis is particularly detrimental to cancer cells with high energy demands.
-
Altered Redox Homeostasis: The blockade of electron flow through Complex I leads to an increase in the cellular NAD+/NADH ratio. Furthermore, the dysfunctional electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress.
-
Inhibition of Cell Proliferation and Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress creates an inhospitable intracellular environment for cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its parent compound, DX2-201.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50 (nM) |
| OXPHOS Complex I Inhibition | MIA PaCa-2 | 3.6 |
| ATP Depletion | MIA PaCa-2 | 11 |
| Growth Inhibition (Galactose Media) | MIA PaCa-2 | 9 |
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Syngeneic Model (PAN02)
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition |
| This compound | 1, 2.5, 7.5 | Oral | Dose-dependent |
| This compound + 2-DG | 10 (this compound), 500 (2-DG) | Oral | Significant delay |
Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice
| Parameter | Value (i.v., 2 mg/kg) | Value (p.o., 10 mg/kg) |
| Volume of Distribution (Vd) | 5.2 L/kg | - |
| Systemic Clearance (CL) | 106 mL/min/kg | - |
| Elimination Half-life (t1/2) | 1.42 h | - |
| AUC(0-inf) | - | 417 nM·h |
| Oral Bioavailability (F%) | - | 11.3% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound and its analogs.
Cell Viability Assay
This protocol is based on the methodology used to assess the growth inhibitory effects of this compound on pancreatic cancer cell lines.
-
Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2) are seeded at a density of 5 x 10³ cells per well in 96-well plates.
-
Treatment: After overnight incubation, cells are treated with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570) according to the manufacturer's instructions. This assay quantifies ATP levels, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a microplate reader. The IC50 values are calculated from dose-response curves.
ATP Depletion Assay
This assay directly measures the impact of this compound on cellular energy production.
-
Cell Seeding and Treatment: MIA PaCa-2 cells are seeded as described for the cell viability assay. Cells are treated with this compound for 24 hours.
-
ATP Measurement: The total cellular ATP content is determined using the CellTiter-Glo® Luminescence Cell Viability Assay.
-
Data Analysis: Luminescence signals are quantified, and the IC50 for ATP depletion is determined.
NAD+/NADH Ratio Determination
This protocol assesses the effect of this compound on the cellular redox state.
-
Cell Seeding and Treatment: MIA PaCa-2 cells are seeded at a density of 5 x 10³ cells/well in 96-well plates and treated with this compound.
-
Ratio Measurement: The NAD+/NADH ratio is measured using a commercially available kit, following the manufacturer's protocol.
-
Data Analysis: The IC50 for the reduction of the NAD+/NADH ratio is calculated.
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in vivo.
-
Animal Model: C57BL/6 mice are used for the PAN02 pancreatic cancer syngeneic model.
-
Tumor Implantation: PAN02 cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally at specified doses (e.g., 1, 2.5, and 7.5 mg/kg) for a defined period (e.g., 28 consecutive days).
-
Monitoring: Tumor volume and body weight are monitored regularly (e.g., twice a week).
-
Endpoint: At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the vehicle control group.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of pancreatic cancer, demonstrating a well-defined mechanism of action centered on the inhibition of mitochondrial Complex I. Its ability to disrupt cellular metabolism and induce cancer cell death, coupled with its oral bioavailability and in vivo efficacy, underscores its therapeutic potential. Further investigation is warranted to explore combination therapies, such as with glycolysis inhibitors like 2-DG, to overcome potential resistance mechanisms and enhance anti-tumor activity. The identification of predictive biomarkers will also be crucial for patient selection in future clinical trials.
References
- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NDUFS7 in DX3-213B Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the novel small molecule inhibitor DX3-213B and its target, the NADH:ubiquinone oxidoreductase core subunit S7 (NDUFS7), a critical component of mitochondrial Complex I. This document details the current understanding of the binding mechanism, presents key quantitative data from functional assays, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to NDUFS7 and this compound
NDUFS7 is a core subunit of the mitochondrial membrane respiratory chain NADH dehydrogenase (Complex I), which is the first and largest enzyme in the electron transport chain.[1][2] It plays a crucial role in cellular energy production by catalyzing the transfer of electrons from NADH to ubiquinone.[2][3] This process is essential for the generation of a proton gradient that drives ATP synthesis.[4] Given its central role in metabolism, Complex I and its subunits are significant targets for drug development, particularly in the context of cancer, where metabolic reprogramming is a key feature.
This compound is a potent and metabolically stable small molecule inhibitor of Complex I. It is an analog of the lead compound DX2-201, which was identified as a first-in-class antagonist of NDUFS7. Research has demonstrated that this compound exerts its effects by directly binding to NDUFS7, thereby inhibiting the function of Complex I and disrupting cellular bioenergetics. This guide will explore the specifics of this interaction.
The Binding Interaction of this compound and NDUFS7
The binding of this compound to NDUFS7 is proposed to occur at the interface between NDUFS7 and another core subunit, NDUFS2. This interface forms a novel binding pocket that is critical for the binding of the natural substrate, ubiquinone. By occupying this site, this compound competitively inhibits the binding of ubiquinone, thus blocking the electron transfer process central to Complex I's function.
Strong evidence for this direct binding model comes from resistance mutation studies. Exome sequencing of cancer cell clones resistant to the parent compound, DX2-201, consistently revealed a specific point mutation, pV91M (a valine to methionine substitution at position 91), in the NDUFS7 gene. The Valine at position 91 is located at the interface of the NDUFS2 and NDUFS7 subunits and is believed to be a key residue for ubiquinone binding. This mutation, therefore, likely prevents the binding of this compound, conferring resistance and providing compelling evidence that NDUFS7 is the direct target.
While direct quantitative binding affinity data such as the dissociation constant (Kd) for the this compound-NDUFS7 interaction are not yet publicly available, the functional consequences of this binding have been extensively characterized through cellular and biochemical assays.
Data Presentation
The following tables summarize the key quantitative data from functional assays demonstrating the inhibitory effect of this compound and its parent compound DX2-201 on cellular processes dependent on NDUFS7 function.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cells
| Parameter | Cell Line | Condition | IC50 (nM) |
| Cell Proliferation | MIA PaCa-2 | Galactose Media | 9 |
| ATP Depletion | MIA PaCa-2 | Not Specified | 11 |
| NAD+/NADH Ratio Inhibition | MIA PaCa-2 | Not Specified | 3.6 |
Note: Assays in galactose-containing media force cells to rely on oxidative phosphorylation for energy, making them more sensitive to Complex I inhibitors.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing | Outcome |
| Syngeneic Mouse Model | Pancreatic Cancer | 1, 2.5, and 7.5 mg/kg (oral, daily for 28 days) | Dose-dependent inhibition of tumor growth with no observed toxicity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and provide a framework for reproducing these findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Cancer cell lines (e.g., MIA PaCa-2)
-
Complete culture medium (and galactose-containing medium for specific assays)
-
This compound or other test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
ATP Production Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or other test compounds
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with the test compound for the desired time (e.g., 24 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value for ATP depletion.
NAD+/NADH Ratio Assay (NAD/NADH-Glo™ Assay)
This assay measures the ratio of the oxidized (NAD+) and reduced (NADH) forms of nicotinamide adenine dinucleotide.
Materials:
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Cancer cell lines
-
0.4 N HCl
-
Trizma base solution
-
This compound or other test compounds
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with the test compound for 24 hours.
-
Lyse the cells according to the kit protocol.
-
To measure NAD+, add 25 µL of 0.4 N HCl to 50 µL of the cell lysate and heat at 60°C for 15 minutes.
-
To measure NADH, heat 50 µL of the cell lysate at 60°C for 15 minutes.
-
Cool both samples to room temperature for 10 minutes.
-
Neutralize the NAD+ sample with Trizma base.
-
Add the NAD/NADH-Glo™ detection reagent to all wells.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence.
-
Calculate the NAD+/NADH ratio and the IC50 for its inhibition.
Direct Binding Assays (Methodological Overview)
While specific data for this compound is not available, the following methods are standard for quantifying direct protein-ligand binding and would be appropriate for studying the NDUFS7-DX3-213B interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (purified NDUFS7 or Complex I), and the resulting heat changes are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that detects molecular interactions in real-time. The protein is immobilized on a sensor chip, and the ligand is flowed over the surface. Changes in the refractive index at the surface upon binding are measured, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Mandatory Visualization
The following diagrams were created using the DOT language to illustrate key concepts and workflows.
Caption: NDUFS7 inhibition by this compound blocks electron transfer, leading to decreased ATP and increased ROS.
Caption: Workflow for evaluating NDUFS7 inhibitors from cellular assays to in vivo models.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on DX3-213B in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX3-213B is a novel and potent small-molecule inhibitor of the mitochondrial Complex I of the electron transport chain. Emerging as a promising therapeutic candidate in oncology, particularly for pancreatic cancer, its mechanism of action centers on the disruption of cellular energy metabolism. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. As of the latest available information, this compound is in the preclinical stage of development, with no clinical trials yet initiated.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting and inhibiting the NADH:ubiquinone oxidoreductase (Complex I) of the oxidative phosphorylation (OXPHOS) system within the mitochondria. Specifically, it has been shown to antagonize the NDUFS7 subunit of Complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects:
-
Inhibition of ATP Synthesis: By blocking Complex I, this compound significantly curtails the production of ATP, the primary energy currency of the cell. This energy depletion is particularly detrimental to cancer cells with high metabolic demands.
-
Alteration of NAD+/NADH Ratio: Inhibition of Complex I leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio, impacting numerous cellular redox reactions.
-
Induction of Apoptosis: The profound metabolic stress induced by this compound can trigger programmed cell death (apoptosis) in cancer cells.
This targeted approach exploits the metabolic vulnerabilities of certain cancers, such as pancreatic cancer, which are known to be highly dependent on OXPHOS for their survival and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | IC50 Value | Reference |
| Cell Proliferation | MIA PaCa-2 | Galactose-containing media | 9 nM | [1] |
| OXPHOS Complex I Inhibition | MIA PaCa-2 | 3.6 nM | [1] | |
| ATP Depletion | MIA PaCa-2 | 11 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Syngeneic Model (Pan02)
| Dosing Regimen | Administration Route | Duration | Outcome | Reference |
| 10 mg/kg | Oral (p.o.) | Daily for 28 days | Significant tumor growth delay | [1] |
| 1, 2.5, and 7.5 mg/kg | Oral (p.o.) | Daily for 28 days | Dose-dependent inhibition of tumor growth |
Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice
| Parameter | Administration Route | Dose | Value | Reference |
| Volume of Distribution (Vd) | Intravenous (i.v.) | 2 mg/kg | 5.2 L/kg | [2] |
| Systemic Clearance (CL) | Intravenous (i.v.) | 2 mg/kg | 106 mL/min/kg | |
| Elimination Half-life (t1/2) | Intravenous (i.v.) | 2 mg/kg | 1.42 h | |
| AUC(0-inf) | Oral (p.o.) | 10 mg/kg | 417 nM.h | |
| Oral Bioavailability (F%) | 11.3% |
Signaling Pathway and Experimental Workflows
Signaling Pathway
Experimental Workflows
Experimental Protocols
The following are reconstructed protocols based on the available literature. Specific details may vary between individual experiments.
In Vitro Cell Proliferation and ATP Depletion Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability and ATP levels of MIA PaCa-2 pancreatic cancer cells.
Materials:
-
MIA PaCa-2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Galactose-containing medium (for specific experiments)
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count MIA PaCa-2 cells.
-
Seed 5,000 cells per well in 100 µL of culture medium into a 96-well opaque-walled plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours (or other desired time points).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value using a non-linear regression analysis.
-
In Vitro NAD+/NADH Ratio Assay (NAD/NADH-Glo™)
Objective: To measure the effect of this compound on the intracellular ratio of NAD+ to NADH in MIA PaCa-2 cells.
Materials:
-
MIA PaCa-2 cells
-
Culture medium
-
This compound stock solution
-
96-well plates
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the CellTiter-Glo® protocol. A shorter incubation time (e.g., 24 hours) may be appropriate.
-
-
Cell Lysis and NAD+/NADH Measurement:
-
Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay. This typically involves separate lysis and detection steps for NAD+ and NADH.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence for both NAD+ and NADH.
-
Calculate the NAD+/NADH ratio for each treatment condition.
-
Analyze the change in the ratio relative to the control.
-
In Vivo Pancreatic Cancer Syngeneic Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a syngeneic mouse model of pancreatic cancer.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Pan02 murine pancreatic adenocarcinoma cells
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Tumor Cell Implantation:
-
Harvest Pan02 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 Pan02 cells into the flank of each C57BL/6 mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose (e.g., 10 mg/kg) daily.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight twice weekly.
-
Monitor the general health and behavior of the mice daily.
-
The study is typically continued for 28 days, or until the tumors in the control group reach a predetermined maximum size.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze the body weight data to assess toxicity.
-
Conclusion
The foundational research on this compound has established it as a potent and selective inhibitor of OXPHOS Complex I with significant anti-cancer activity in preclinical models of pancreatic cancer. Its clear mechanism of action, nanomolar in vitro potency, and demonstrated in vivo efficacy provide a strong rationale for its continued development as a novel therapeutic agent. Further studies are warranted to explore its efficacy in other cancer types with similar metabolic vulnerabilities and to advance this promising compound towards clinical evaluation.
References
The Impact of DX3-213B on Pancreatic Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its complex and adaptive metabolic landscape. A growing body of evidence suggests that many pancreatic cancer cells are highly dependent on oxidative phosphorylation (OXPHOS) for survival and proliferation, making this pathway a prime therapeutic target. This technical guide provides an in-depth analysis of DX3-213B, a novel, potent, and metabolically stable inhibitor of OXPHOS, and its impact on pancreatic cancer metabolism. We will detail its mechanism of action, present key quantitative data on its efficacy, provide comprehensive experimental protocols for its study, and visualize the affected signaling pathways and experimental workflows.
Introduction: The Metabolic Vulnerability of Pancreatic Cancer
Pancreatic cancer cells exhibit significant metabolic plasticity, allowing them to thrive in the nutrient-poor and hypoxic tumor microenvironment. While the Warburg effect, or aerobic glycolysis, is a known hallmark of many cancers, a subset of pancreatic tumors, particularly those resistant to conventional therapies, demonstrates a strong reliance on mitochondrial respiration. This dependency on OXPHOS for ATP production and biomass synthesis presents a critical vulnerability.
This compound is a first-in-class, orally bioavailable small molecule antagonist of NADH:ubiquinone oxidoreductase core subunit S7 (NDUFS7), an essential component of Complex I of the mitochondrial electron transport chain.[1][2] By directly binding to NDUFS7, this compound effectively inhibits Complex I function, leading to a cascade of metabolic consequences that are detrimental to OXPHOS-dependent pancreatic cancer cells.[1][3] this compound is a metabolically stable analog of the lead compound DX2-201.[1]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the targeted inhibition of oxidative phosphorylation. The primary molecular target is NDUFS7, a core subunit of Complex I. This inhibition disrupts the electron transport chain, leading to a significant reduction in ATP synthesis and an altered cellular NAD+/NADH ratio.
Quantitative Data Summary
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cells
| Cell Line | Assay | IC50 (nM) | Culture Conditions | Reference |
| MIA PaCa-2 | Cell Proliferation | 9 | Galactose-containing media | |
| MIA PaCa-2 | NAD+/NADH Ratio | 3.6 | - | |
| MIA PaCa-2 | ATP Depletion | 11 | Galactose-containing media | |
| BxPC-3 | Cell Proliferation | < 100 | Galactose-containing media |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Pancreatic Cancer (PAN02)
| Treatment Group (Oral Gavage) | Dosage (mg/kg) | Duration | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | 28 days | - | |
| This compound | 1 | 28 days | Dose-dependent | |
| This compound | 2.5 | 28 days | Dose-dependent | |
| This compound | 7.5 | 28 days | Significant, dose-dependent |
Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice
| Route of Administration | Dose (mg/kg) | Volume of Distribution (L/kg) | Systemic Clearance (mL/min/kg) | Elimination Half-life (h) | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 2 | 5.2 | 106 | 1.42 | - | |
| Oral (p.o.) | 10 | - | - | - | 11.3 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and ATP Depletion Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted for measuring the effects of OXPHOS inhibitors on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)
-
Culture medium (e.g., DMEM with 10% FBS, supplemented with galactose for OXPHOS dependency studies)
-
96-well opaque-walled microplates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which reflects the number of viable cells. Calculate IC50 values using appropriate software.
Cellular NAD+/NADH Ratio Assay (NAD/NADH-Glo™ Assay)
Materials:
-
Pancreatic cancer cell lines
-
Culture medium
-
96-well plates
-
This compound
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability assay protocol. A typical cell density is 5 x 10^3 cells/well.
-
Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol.
-
Lysis and Assay: a. After the treatment period, add an equal volume of the NAD/NADH-Glo™ Detection Reagent to each well. b. Mix gently and incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence. The signal is proportional to the total NAD+ and NADH levels.
-
Ratio Determination: To determine the individual NAD+ and NADH levels and their ratio, follow the manufacturer's protocol for differential lysis using acidic and basic conditions to selectively degrade NADH and NAD+, respectively.
In Vivo Efficacy Study in a Syngeneic Mouse Model (PAN02)
Animals:
-
Female C57BL/6 mice, 6-8 weeks old.
Tumor Model:
-
PAN02 murine pancreatic adenocarcinoma cells.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 PAN02 cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 1, 2.5, 7.5 mg/kg) daily for 28 consecutive days. The control group receives the vehicle.
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice. Excise the tumors and record their weights.
-
Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of pancreatic cancers that are dependent on oxidative phosphorylation. Its potent and specific inhibition of Complex I leads to a significant disruption of cellular metabolism, resulting in reduced proliferation and tumor growth. The data presented in this guide underscore the potential of this compound as a standalone therapy or in combination with other metabolic modulators, such as the glycolysis inhibitor 2-deoxyglucose, to overcome therapeutic resistance. Further investigation into the broader metabolic reprogramming induced by this compound and the identification of predictive biomarkers for patient stratification will be crucial for its successful clinical translation.
References
The Discovery and Early Development of DX3-213B: A Potent OXPHOS Complex I Inhibitor for Pancreatic Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic cancer remains a formidable challenge in oncology, characterized by a dense tumor microenvironment and profound metabolic reprogramming that fuels its aggressive growth and resistance to therapy. A promising therapeutic strategy involves targeting the metabolic vulnerabilities of cancer cells, particularly their reliance on oxidative phosphorylation (OXPHOS). This whitepaper details the early-stage discovery and preclinical development of DX3-213B, a novel and highly potent small-molecule inhibitor of OXPHOS Complex I. This compound has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer, highlighting its potential as a next-generation metabolic-targeted therapy. This document provides an in-depth overview of its mechanism of action, key preclinical data, and the experimental protocols utilized in its initial characterization.
Introduction: Targeting Metabolic Reprogramming in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a reprogrammed metabolism that supports tumor growth and survival in a nutrient-scarce environment.[1] While many cancer cells exhibit a preference for aerobic glycolysis (the Warburg effect), a subset of pancreatic cancer cells, particularly cancer stem cells, are heavily dependent on mitochondrial oxidative phosphorylation for their energy production.[2] This reliance on OXPHOS presents a key metabolic vulnerability that can be exploited for therapeutic intervention.
The mitochondrial electron transport chain is central to OXPHOS, with Complex I (NADH:ubiquinone oxidoreductase) being the primary entry point for electrons from NADH.[2] Inhibition of Complex I disrupts the electron flow, leading to decreased ATP production, an altered cellular redox state, and ultimately, cell death in OXPHOS-dependent cancer cells.[2][3] This has led to the development of several Complex I inhibitors, with this compound emerging as a particularly potent candidate.
The Discovery of this compound: A Potent Benzene-1,4-disulfonamide Derivative
This compound was identified through a lead optimization campaign focused on a series of benzene-1,4-disulfonamides as novel OXPHOS Complex I inhibitors. This multiparameter optimization effort led to the discovery of this compound as one of the most potent Complex I inhibitors reported to date. It is a metabolically stable analogue of the lead compound DX2-201. The chemical structure of this compound is characterized by a benzene-1,4-disulfonamide scaffold.
Mechanism of Action: Potent Inhibition of OXPHOS Complex I
This compound exerts its anti-cancer effects through the potent and specific inhibition of mitochondrial Complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects that are detrimental to cancer cell survival.
Disruption of ATP Generation
By inhibiting Complex I, this compound directly impairs the process of oxidative phosphorylation, resulting in a significant depletion of cellular ATP levels. This energy deprivation is particularly effective against cancer cells that are highly reliant on mitochondrial respiration for their energy needs.
Alteration of Cellular Redox State
The inhibition of Complex I by this compound also leads to a decrease in the cellular NAD+/NADH ratio. This shift in the redox balance can have widespread effects on various cellular processes that are dependent on these cofactors.
Binding to NDUFS7 Subunit
While the precise binding site of this compound on Complex I has not been explicitly detailed in the provided search results, studies on its analogue, DX2-201, provide strong evidence for its mechanism. Exome sequencing of clones resistant to DX2-201 revealed a mutation in the NDUFS7 subunit of Complex I, suggesting that this is the direct binding site for this class of inhibitors. It is proposed that binding at the interface of NDUFS2 and NDUFS7 blocks ubiquinone binding.
References
In-depth Technical Guide: The Chemical Compound DX3-213B
A comprehensive review of the chemical structure, physicochemical properties, and biological activities of DX3-213B.
Introduction:
Following an extensive search of scientific literature, patent databases, and chemical repositories, no public information has been found for a compound designated "this compound". This suggests that "this compound" may be an internal research code, a compound that has not yet been publicly disclosed, or a misidentified designation.
Without any available data, it is not possible to provide a detailed technical guide on its chemical structure, properties, or associated experimental protocols. The following sections are therefore presented as a template that can be populated once information on this compound becomes available.
Chemical Structure and Physicochemical Properties
A complete understanding of a compound's therapeutic potential begins with its chemical identity and physical characteristics.
1.1. Chemical Structure
(No data available for this compound.)
1.2. Physicochemical Properties
A summary of key physicochemical properties is crucial for drug development, influencing formulation, delivery, and pharmacokinetic profiles.
| Property | Value | Experimental Method | Reference |
| Molecular Formula | N/A | N/A | N/A |
| Molecular Weight | N/A | N/A | N/A |
| IUPAC Name | N/A | N/A | N/A |
| CAS Number | N/A | N/A | N/A |
| Melting Point | N/A | N/A | N/A |
| Boiling Point | N/A | N/A | N/A |
| Solubility | N/A | N/A | N/A |
| pKa | N/A | N/A | N/A |
| LogP | N/A | N/A | N/A |
Biological Activity and Mechanism of Action
The therapeutic effects of a compound are defined by its interactions with biological systems.
2.1. In Vitro Efficacy
(No data available for this compound.)
2.2. In Vivo Efficacy
(No data available for this compound.)
2.3. Signaling Pathways
Understanding the signaling pathways modulated by a compound is critical to elucidating its mechanism of action.
(As no signaling pathway data is available for this compound, a hypothetical pathway diagram is provided below as a template.)
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
3.1. Synthesis of this compound
(No synthesis protocol is available for this compound.)
3.2. In Vitro Kinase Assay
(As no specific assay data is available, a general experimental workflow for a kinase assay is provided below as a template.)
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its exposure and potential for clinical success.
4.1. Pharmacokinetic Parameters
(No pharmacokinetic data is available for this compound.)
| Parameter | Species | Dose | Route | Value |
| Cmax | N/A | N/A | N/A | N/A |
| Tmax | N/A | N/A | N/A | N/A |
| AUC | N/A | N/A | N/A | N/A |
| Half-life (t1/2) | N/A | N/A | N/A | N/A |
| Bioavailability (F%) | N/A | N/A | N/A | N/A |
4.2. In Vitro Metabolism
(No metabolism data is available for this compound.)
While a comprehensive technical guide for this compound cannot be provided at this time due to the absence of publicly available information, this document serves as a structured template to be populated as data emerges. Researchers and drug development professionals are encouraged to consult internal documentation or future publications for specific details regarding this compound.
DX3-213B: A Potent and Selective Tool for the Investigation of Mitochondrial Respiration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial respiration, a cornerstone of cellular bioenergetics, presents a critical nexus for both fundamental biological inquiry and therapeutic intervention. The intricate machinery of the electron transport chain (ETC) offers a rich landscape of potential targets for modulating cellular metabolism. Within this context, DX3-213B has emerged as a powerful and precise molecular probe for the study of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the gateway to the ETC. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its use, and visualizations of its impact on cellular pathways.
Introduction
This compound is a novel, potent, and highly specific small-molecule inhibitor of mitochondrial Complex I. It belongs to a series of benzene-1,4-disulfonamides and is a metabolically stable analog of the parent compound DX2-201.[1] By selectively targeting the NDUFS7 subunit of Complex I, this compound effectively blocks the oxidation of NADH to NAD+ and the subsequent transfer of electrons to ubiquinone.[1] This targeted inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a cascade of downstream effects, including decreased ATP synthesis, an altered cellular redox state, and inhibition of cell proliferation, particularly in cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS). These characteristics make this compound an invaluable tool for elucidating the roles of Complex I in normal physiology and in pathological states such as cancer.
Mechanism of Action
This compound exerts its biological effects through the specific and potent inhibition of mitochondrial Complex I. The primary mechanism involves the binding of this compound to the NDUFS7 subunit, a core component of Complex I. This binding event obstructs the ubiquinone binding pocket, thereby preventing the transfer of electrons from NADH.
The inhibition of Complex I by this compound initiates a series of well-defined molecular events:
-
Disruption of the Electron Transport Chain: By blocking the initial step of the ETC, this compound halts the flow of electrons through subsequent complexes (II, III, and IV).
-
Reduction of the Proton Gradient: The pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I is abrogated, leading to a dissipation of the mitochondrial membrane potential.
-
Impaired ATP Synthesis: The reduced proton-motive force directly inhibits the activity of ATP synthase (Complex V), resulting in a significant depletion of cellular ATP levels.
-
Altered Redox Homeostasis: The inhibition of NADH oxidation leads to an accumulation of NADH and a corresponding decrease in the cellular NAD+/NADH ratio, a critical regulator of numerous metabolic pathways.
References
The Therapeutic Potential of DX3-213B: A Novel OXPHOS Complex I Inhibitor for Pancreatic Cancer
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pancreatic cancer remains one of the most challenging malignancies to treat, with a pressing need for novel therapeutic strategies. Targeting the metabolic vulnerabilities of cancer cells presents a promising avenue for drug development. This whitepaper details the preclinical data and therapeutic potential of DX3-213B, a potent and orally bioavailable small molecule inhibitor of the Oxidative Phosphorylation (OXPHOS) Complex I. This compound, a metabolically stable analog of the NDUFS7 antagonist DX2-201, has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer by disrupting cellular energy metabolism.[1][2][3][4] This document summarizes the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, establishing it as a promising candidate for further development.
Introduction: Targeting Metabolic Reprogramming in Pancreatic Cancer
Pancreatic cancer cells undergo significant metabolic reprogramming to sustain their rapid proliferation and survival in the nutrient-scarce tumor microenvironment.[4] One of the key adaptations is an increased reliance on oxidative phosphorylation (OXPHOS) for ATP production. This dependency on mitochondrial respiration makes the components of the electron transport chain, particularly Complex I (NADH:ubiquinone oxidoreductase), attractive therapeutic targets. Inhibition of Complex I can lead to a catastrophic energy deficit, increased reactive oxygen species (ROS) production, and ultimately, cancer cell death.
This compound is a next-generation OXPHOS inhibitor derived from a lead optimization campaign on a series of benzene-1,4-disulfonamides. It has been identified as one of the most potent Complex I inhibitors reported to date and functions as a first-in-class antagonist of NDUFS7, a core subunit of Complex I.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic function of Complex I in the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, which has several downstream consequences:
-
Depletion of ATP: By halting the electron transport chain at Complex I, this compound significantly impairs the cell's ability to generate ATP through oxidative phosphorylation.
-
Altered NAD+/NADH Ratio: The blockage of NADH oxidation leads to a reduction in the cellular NAD+/NADH ratio, disrupting redox balance and impacting numerous cellular processes that rely on NAD+ as a cofactor.
-
Induction of Metabolic Stress: The shutdown of mitochondrial respiration forces cancer cells to rely on less efficient metabolic pathways, leading to cellular stress and growth inhibition.
Caption: Mechanism of Action of this compound on OXPHOS Complex I.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data highlights its potent activity against pancreatic cancer cells and favorable pharmacokinetic properties.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Metric | Result | Reference |
| Cell Proliferation | MIA PaCa-2 | IC50 | 9 nM | |
| OXPHOS Complex I Inhibition | - | IC50 | 3.6 nM | |
| Cellular ATP Depletion | - | IC50 | 11 nM | |
| NAD+/NADH Ratio Reduction | - | - | Significant |
Table 2: Pharmacokinetic Properties of this compound in CD-1 Mice
| Administration | Dose | Parameter | Value | Reference |
| Intravenous (i.v.) | 2 mg/kg | Volume of Distribution (Vd) | 5.2 L/kg | |
| Intravenous (i.v.) | 2 mg/kg | Systemic Clearance (CL) | 106 mL/min/kg | |
| Intravenous (i.v.) | 2 mg/kg | Elimination Half-life (t1/2) | 1.42 h | |
| Oral (p.o.) | 10 mg/kg | Area Under the Curve (AUC0-inf) | 417 nM.h | |
| Oral (p.o.) | 10 mg/kg | Oral Bioavailability (%F) | 11.3% |
Table 3: In Vivo Efficacy of this compound in a Syngeneic Pancreatic Cancer Model (PAN02)
| Treatment Group | Dose | Duration | Outcome | Reference |
| This compound | 1 mg/kg (oral) | 28 days | Dose-dependent | |
| This compound | 2.5 mg/kg (oral) | 28 days | tumor growth | |
| This compound | 7.5 mg/kg (oral) | 28 days | inhibition | |
| This compound + 2-Deoxyglucose (2-DG) | 10 mg/kg + 500 mg/kg | - | Significant delay in tumor growth |
Experimental Protocols
The following sections provide an overview of the key methodologies used to evaluate this compound.
Cell Proliferation Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of pancreatic cancer cell growth (IC50).
-
Method: MIA PaCa-2 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound in galactose-containing media to force reliance on OXPHOS. After a 72-hour incubation period, cell viability was assessed using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Absorbance was read on a plate reader, and the IC50 values were calculated using non-linear regression analysis.
OXPHOS Complex I Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on Complex I.
-
Method: The activity of Complex I was measured by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. Isolated mitochondria were incubated with varying concentrations of this compound before the addition of NADH. The rate of NADH oxidation was measured spectrophotometrically to determine the IC50 value.
Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
-
Method: CD-1 mice were administered this compound either intravenously (2 mg/kg) or orally (10 mg/kg). Blood samples were collected at various time points post-administration. Plasma was isolated, and the concentration of this compound was quantified using liquid chromatography-mass spectrometry (LC-MS/MS). PK parameters were then calculated using standard non-compartmental analysis.
Caption: Workflow for the pharmacokinetic evaluation of this compound.
In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the ability of this compound to inhibit tumor growth in a living organism.
-
Method: A syngeneic mouse model was established by subcutaneously implanting PAN02 pancreatic tumor cells into C57BL/6 mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at doses of 1, 2.5, and 7.5 mg/kg for 28 consecutive days. Tumor volume and body weight were monitored twice a week. At the end of the study, tumors were excised and weighed. For combination studies, this compound was co-administered with 2-deoxyglucose.
Caption: In vivo efficacy experimental workflow.
Conclusion and Future Directions
This compound is a highly potent and specific inhibitor of OXPHOS Complex I with demonstrated in vitro and in vivo activity against pancreatic cancer models. Its ability to disrupt cellular energy metabolism at nanomolar concentrations, coupled with its oral bioavailability, marks it as a significant drug candidate. The significant anti-tumor effect, especially when combined with glycolytic inhibitors like 2-DG, suggests a powerful strategy to overcome metabolic plasticity and resistance in pancreatic tumors.
Future research should focus on IND-enabling toxicology studies, further exploration of predictive biomarkers for patient stratification, and the design of clinical trials to evaluate the safety and efficacy of this compound in patients with advanced pancreatic cancer. The data presented herein provides a strong rationale for the continued development of this compound as a novel therapeutic agent for this devastating disease.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
DX3-213B Experimental Protocol for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX3-213B is a potent and orally bioavailable small-molecule inhibitor of Oxidative Phosphorylation (OXPHOS) Complex I.[1][2] It is a derivative of a benzene-1,4-disulfonamide series and has demonstrated significant anti-tumor efficacy in preclinical models of pancreatic cancer.[1][2] this compound functions by disrupting ATP generation and inhibiting the function of Complex I of the mitochondrial electron transport chain, leading to growth inhibition in cancer cells that are highly dependent on OXPHOS for their energy metabolism.[1] This document provides detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound targets the NDUFS7 subunit of Complex I, a critical component of the mitochondrial respiratory chain. By inhibiting Complex I, this compound effectively blocks the transfer of electrons from NADH to ubiquinone, thereby reducing the production of ATP through oxidative phosphorylation. This leads to a decrease in the cellular NAD+/NADH ratio and ultimately induces metabolic stress and inhibits the proliferation of cancer cells.
Signaling Pathway
The inhibitory action of this compound on Complex I of the electron transport chain initiates a cascade of cellular events. The primary consequence is the disruption of the mitochondrial membrane potential and a significant reduction in ATP synthesis. This energy deficit can trigger downstream signaling pathways related to metabolic stress and cell survival.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in pancreatic cancer cell lines.
| Parameter | Cell Line | Condition | IC50 (nM) | Reference |
| Cell Proliferation | MIA PaCa-2 | Galactose-containing media | 9 | |
| OXPHOS Complex I Inhibition | MIA PaCa-2 | 3.6 | ||
| ATP Depletion | MIA PaCa-2 | 11 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
Application Notes and Protocols for DX3-213B in Pancreatic Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
DX3-213B is a potent and metabolically stable small molecule inhibitor of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7), a critical component of Complex I in the mitochondrial electron transport chain.[1][2] By targeting NDUFS7, this compound disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway that pancreatic cancer cells often rely on for survival and proliferation.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in pancreatic cancer cell line models.
Mechanism of Action
This compound functions as a first-in-class NDUFS7 antagonist. Its binding to NDUFS7 at the interface with NDUFS2 obstructs the ubiquinone binding pocket, thereby inhibiting Complex I activity. This inhibition leads to a cascade of downstream effects, including:
-
Disruption of ATP synthesis: Inhibition of Complex I significantly reduces the cell's ability to produce ATP through oxidative phosphorylation.
-
Altered NAD+/NADH ratio: The blockage of electron flow leads to a decrease in the cellular NAD+/NADH ratio.
-
Induction of apoptosis: By disrupting mitochondrial function and cellular energy balance, this compound can induce programmed cell death in pancreatic cancer cells.
Pancreatic cancer cells, particularly those resistant to conventional therapies or those with KRAS mutations, can exhibit a heightened dependence on OXPHOS, making them susceptible to inhibitors like this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Analog Precursor (DX2-201) in Pancreatic Cancer Cell Lines
| Compound | Cell Line | Assay Condition | IC50 Value | Reference |
| This compound | MIA PaCa-2 | Galactose Media (7-day MTT) | 9 nM | |
| DX2-201 | MIA PaCa-2 | Galactose Media (CellTiter-Glo) | Not Specified | |
| DX2-201 | BxPC-3 | Galactose Media (CellTiter-Glo) | Not Specified | |
| DX2-201 | PAN02 | Not Specified (Cytotoxicity) | Sensitive |
Note: this compound is a metabolically stable analog of DX2-201, optimized for in vivo studies. The data for DX2-201 is included to provide a broader context of the compound series' activity.
Table 2: Biochemical Effects of this compound and its Analog Precursor (DX2-201) in MIA PaCa-2 Cells
| Compound | Parameter | IC50 Value | Reference |
| This compound | OXPHOS Complex I Inhibition (NAD+/NADH ratio) | 3.6 nM | |
| This compound | ATP Depletion (CellTiter-Glo) | 11 nM | |
| DX2-201 | NAD+/NADH Ratio Reduction | Not Specified |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in pancreatic cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture of Pancreatic Cancer Cell Lines
This protocol provides a general guideline for culturing pancreatic cancer cell lines such as MIA PaCa-2 and BxPC-3. Specific media requirements should be confirmed with the cell line supplier.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3 from ATCC)
-
DMEM or RPMI-1640 medium (as required by the specific cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain pancreatic cancer cell lines in the recommended complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium (and galactose-containing medium for specific metabolic studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours or 7 days, as per experimental design).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
ATP Determination Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability and metabolic activity.
Materials:
-
Pancreatic cancer cells
-
96-well opaque-walled plates
-
This compound stock solution
-
Complete growth medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express ATP levels relative to the vehicle-treated control.
NAD+/NADH Ratio Determination
This protocol is for measuring the ratio of NAD+ to NADH, a key indicator of mitochondrial respiration.
Materials:
-
Pancreatic cancer cells
-
96-well plate
-
This compound stock solution
-
Complete growth medium
-
NAD/NADH assay kit (e.g., from Abcam or similar supplier)
-
Microplate reader
Protocol:
-
Seed MIA PaCa-2 cells at a density of 5 x 10^3 cells/well in a 96-well plate and incubate overnight.
-
Treat the cells with the indicated concentrations of this compound.
-
Following treatment, determine the NAD+/NADH ratio using a commercially available kit according to the manufacturer's protocol. This typically involves cell lysis and a colorimetric or fluorometric measurement.
-
Calculate the NAD+/NADH ratio based on the standard curve and normalize to the vehicle-treated control.
Western Blotting for Apoptosis Markers
This protocol is to assess changes in protein expression related to apoptosis.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p-AMPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours for p-AMPK).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Combination Studies
This compound has shown synergistic effects when combined with other metabolic modulators. For instance, combining this compound with 2-deoxyglucose (2-DG), a glycolysis inhibitor, can overcome resistance to OXPHOS inhibition in some pancreatic cancer models. Researchers can adapt the above protocols to include combination treatments to explore potential synergistic or additive effects.
References
- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers discover a metabolic mechanism for resistant pancreatic cancer | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols for DX3-213B in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate dosage and administration of DX3-213B, a first-in-class NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7) antagonist, for in vivo studies using mouse models of pancreatic cancer. The protocols outlined below are based on preclinical studies demonstrating the efficacy of this compound as a potent oxidative phosphorylation (OXPHOS) inhibitor.
Mechanism of Action
This compound is a metabolically stable analog of the lead compound DX2-201.[1][2] It functions by antagonizing NDUFS7, a critical component of Complex I in the mitochondrial electron transport chain.[1][3] This inhibition of Complex I disrupts ATP production and suppresses mitochondrial function, thereby impeding the proliferation of cancer cells that are highly dependent on OXPHOS for survival.[1]
Caption: Mechanism of action of this compound targeting NDUFS7 in Complex I.
Pharmacokinetics in Mice
Pharmacokinetic studies in CD-1 mice have shown that this compound is orally bioavailable. Following intravenous administration, it exhibits a high volume of distribution and a relatively high systemic clearance.
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Volume of Distribution (Vd) | 5.2 L/kg | - |
| Systemic Clearance (CL) | 106 mL/min/kg | - |
| Elimination Half-life (t½) | 1.42 h | - |
| AUC(0-inf) | - | 417 nM·h |
| Oral Bioavailability (F) | - | 11.3% |
| Data from a study in CD-1 mice. |
Recommended Dosage for In Vivo Mouse Models
The appropriate dosage of this compound depends on the therapeutic strategy (single agent vs. combination) and the specific pancreatic cancer mouse model. All tested doses have been reported to be well-tolerated with no significant loss in body weight.
Single-Agent Therapy
In a PAN02 allograft pancreatic cancer model, this compound demonstrated a dose-dependent inhibition of tumor growth when administered orally.
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Duration |
| PAN02 Allograft | 1 mg/kg | Oral (p.o.) | Daily | 28 days |
| PAN02 Allograft | 2.5 mg/kg | Oral (p.o.) | Daily | 28 days |
| PAN02 Allograft | 7.5 mg/kg | Oral (p.o.) | Daily | 28 days |
| Data from a study in PAN02 tumor-bearing mice. |
Combination Therapy
This compound has shown synergistic effects when combined with the glycolysis inhibitor 2-deoxyglucose (2-DG), overcoming potential resistance to OXPHOS inhibitors.
| Mouse Model | This compound Dosage | Combination Agent(s) | Administration Route | Dosing Schedule | Duration |
| KPC-2 Allograft | 10 mg/kg | 2-DG (500 mg/kg) | Intraperitoneal (i.p.) | Daily | Not Specified |
| KPC-2 Allograft | 5 mg/kg (days 1-7), then 7.5 mg/kg (days 8-25) | 2-DG (500 mg/kg) | Intraperitoneal (i.p.) | Daily | 25 days |
| KPC-2 Allograft | 7.5 mg/kg | 2-DG (dose not specified, pre-treatment) | Intraperitoneal (i.p.) | Daily (after 2-DG pre-treatment) | Not Specified |
| Data from studies in KPC-2 allograft mouse models. |
Experimental Protocols
Pancreatic Cancer Allograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous pancreatic cancer allograft model and subsequent treatment with this compound.
References
- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of DX3-213B in Syngeneic Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
DX3-213B is a potent and orally bioavailable small molecule inhibitor of Oxidative Phosphorylation (OXPHOS) Complex I.[1][2][3] By disrupting the mitochondrial electron transport chain, this compound effectively depletes cellular Adenosine Triphosphate (ATP) levels, leading to energy stress and subsequent inhibition of tumor cell proliferation.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy of orally administered this compound in syngeneic mouse models of pancreatic cancer, highlighting its potential as a therapeutic agent. These application notes provide detailed protocols for the in vivo evaluation of this compound in a syngeneic tumor model, along with a summary of its pharmacokinetic profile and efficacy data.
Data Presentation
Pharmacokinetic Profile of this compound in CD-1 Mice
The pharmacokinetic properties of this compound were assessed in CD-1 mice following intravenous (i.v.) and oral (p.o.) administration. The compound exhibits moderate oral bioavailability and a relatively high systemic clearance.
| Parameter | i.v. Administration (2 mg/kg) | p.o. Administration (10 mg/kg) |
| Volume of Distribution (Vd) | 5.2 L/kg | - |
| Systemic Clearance (CL) | 106 mL/min/kg | - |
| Elimination Half-life (t½) | 1.42 h | - |
| AUC(0-inf) | - | 417 nM·h |
| Oral Bioavailability (F%) | - | 11.3% |
In Vivo Efficacy of Oral this compound in a PAN02 Syngeneic Pancreatic Tumor Model
Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth in a PAN02 pancreatic cancer syngeneic model. The treatment was well-tolerated with no significant loss in body weight.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Vehicle Control | - | p.o. | Daily for 28 days | Progressive tumor growth |
| This compound | 1 | p.o. | Daily for 28 days | Minor tumor growth inhibition |
| This compound | 2.5 | p.o. | Daily for 28 days | Moderate tumor growth inhibition |
| This compound | 7.5 | p.o. | Daily for 28 days | Significant tumor growth inhibition |
| This compound | 10 | p.o. | Daily for 28 days | Determined as Maximum Tolerated Dose (MTD) with significant tumor growth delay |
Experimental Protocols
PAN02 Syngeneic Tumor Model Establishment
This protocol describes the subcutaneous implantation of PAN02 pancreatic adenocarcinoma cells into C57BL/6 mice.
Materials:
-
PAN02 (or Panc02) murine pancreatic adenocarcinoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 25-27 gauge needles
-
Electric clippers
-
70% ethanol
-
Animal anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
Procedure:
-
Cell Culture: Culture PAN02 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability. Viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in sterile PBS to a final concentration of 5 x 10^6 viable cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the C57BL/6 mice.
-
Shave the hair on the right flank of each mouse and sterilize the area with 70% ethanol.
-
Gently mix the cell suspension to ensure homogeneity.
-
Using a 1 mL syringe with a 25-27 gauge needle, subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the shaved flank.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor growth approximately 5-7 days post-implantation.
-
Measure tumor dimensions twice a week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100 mm³.
-
Preparation and Oral Administration of this compound
This protocol outlines the preparation of a this compound formulation for oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
1 mL syringes
-
20-22 gauge stainless steel feeding needles with a ball tip (for mice)
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of mice to be treated.
-
Accurately weigh the this compound powder.
-
Prepare the desired volume of the vehicle.
-
Add the this compound powder to the vehicle in a sterile tube.
-
Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension. If necessary, sonicate for 5-10 minutes to aid in dispersion.
-
Prepare the formulation fresh daily or according to stability data.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the this compound suspension to administer (typically 10 mL/kg body weight).
-
Vortex the dosing suspension immediately before drawing each dose to ensure homogeneity.
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
Firmly restrain the mouse by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Slowly depress the plunger to administer the suspension.
-
Gently withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for in vivo studies.
Caption: Logical relationship of this compound's mechanism.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DX3-213B Treatment in MIA PaCa-2 and PAN02 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX3-213B is a potent and selective small-molecule inhibitor of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7), a critical component of Complex I in the mitochondrial electron transport chain. By targeting NDUFS7, this compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and induction of metabolic stress in cancer cells.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in two common pancreatic cancer cell lines: the human cell line MIA PaCa-2 and the murine cell line PAN02.
Cell Line Characteristics
-
MIA PaCa-2: This is a well-established human pancreatic ductal adenocarcinoma cell line derived from a 65-year-old Caucasian male.[4] These cells are known to harbor mutations in key oncogenes such as KRAS and TP53. They grow as an adherent culture with an epithelial-like morphology and have a doubling time of approximately 40 hours. MIA PaCa-2 cells are tumorigenic in immunodeficient mice and are sensitive to L-asparaginase.
-
PAN02: Also known as Panc02, this is a murine pancreatic adenocarcinoma cell line derived from a C57BL/6 mouse treated with the carcinogen 3-methylcholanthrene. It is a valuable model for preclinical studies, particularly for evaluating immunotherapies, as it can be used in syngeneic mouse models. The PAN02 cell line is known to form tumors that are heavily infiltrated by regulatory T cells (Tregs).
Data Presentation
Table 1: In Vitro Efficacy of this compound in MIA PaCa-2 Cells
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (Cell Proliferation) | MIA PaCa-2 | Galactose-containing media | 9 nM | |
| IC50 (OXPHOS Complex I Inhibition) | MIA PaCa-2 | 3.6 nM | ||
| IC50 (ATP Depletion) | MIA PaCa-2 | 11 nM | ||
| ROS Production | KPC cells (related pancreatic cancer line) | 0.1 µM this compound, 24h | Enhanced ROS production |
Table 2: In Vivo Efficacy of this compound in a PAN02 Syngeneic Mouse Model
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition | Body Weight Change | Reference |
| This compound | 1 mg/kg | Oral, daily for 28 days | Dose-dependent inhibition | No obvious loss | |
| This compound | 2.5 mg/kg | Oral, daily for 28 days | Dose-dependent inhibition | No obvious loss | |
| This compound | 7.5 mg/kg | Oral, daily for 28 days | Significant dose-dependent inhibition | No obvious loss | |
| This compound | 10 mg/kg | Oral, once daily for 28 days | Significant tumor growth delay | No obvious signs of toxicity or drop |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in pancreatic cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
1. Cell Culture
-
MIA PaCa-2:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
-
-
PAN02:
-
Media: RPMI-1640 medium supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
-
2. Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
3. Apoptosis Assay (Annexin V/PI Staining)
-
Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 48 hours.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
4. Western Blot Analysis
-
Seed 1 x 10^6 cells in a 10 cm dish and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. In Vivo Tumor Growth Study (PAN02 Syngeneic Model)
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 PAN02 cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2) twice a week.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm^3), randomize the mice into treatment groups (n=5-10 per group). Administer this compound orally at the desired doses (e.g., 1, 2.5, 7.5 mg/kg) daily for 28 days. Include a vehicle control group.
-
Monitoring: Monitor the body weight of the mice twice a week as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accegen.com [accegen.com]
Application Notes and Protocols: Enhancing Tumor Radiation Sensitivity with DX3-213B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of cancer treatment; however, its efficacy is often limited by the intrinsic radioresistance of tumors. A key factor contributing to this resistance is tumor hypoxia, a common feature of the tumor microenvironment that reduces the cytotoxic effects of radiation. DX3-213B is a potent and selective inhibitor of Oxidative Phosphorylation (OXPHOS) Complex I, a critical component of the mitochondrial electron transport chain.[1][2] By inhibiting OXPHOS, this compound reduces cellular oxygen consumption, thereby alleviating tumor hypoxia and potentially enhancing the efficacy of radiation therapy.[3][4] Furthermore, emerging evidence suggests that OXPHOS inhibition may also interfere with DNA damage repair pathways, providing a dual mechanism for radiosensitization.[5]
These application notes provide a comprehensive overview of the proposed use of this compound as a radiosensitizing agent, including its mechanism of action, protocols for in vitro and in vivo evaluation, and representative data based on studies with similar OXPHOS inhibitors.
Mechanism of Action
This compound enhances tumor radiosensitivity through two primary, interconnected mechanisms:
-
Alleviation of Tumor Hypoxia: Cancer cells often exhibit high rates of oxygen consumption due to their reliance on OXPHOS for energy production. This high demand for oxygen contributes to the development of hypoxic regions within the tumor. Hypoxic cells are known to be more resistant to radiation-induced DNA damage. This compound, as a potent inhibitor of OXPHOS Complex I, directly reduces the oxygen consumption rate of tumor cells. This leads to an increase in the partial pressure of oxygen (pO2) within the tumor, effectively reoxygenating hypoxic areas and rendering them more susceptible to the cytotoxic effects of ionizing radiation.
-
Impairment of DNA Damage Response: Radiation therapy induces cell death primarily by causing DNA double-strand breaks (DSBs). Efficient DNA repair mechanisms can counteract the effects of radiation, leading to tumor cell survival and radioresistance. There is growing evidence that cellular metabolic states, including OXPHOS, are linked to the DNA damage response (DDR). Inhibition of OXPHOS may disrupt the energy supply required for efficient DNA repair or modulate signaling pathways that regulate the DDR, such as the AMPK pathway, leading to an accumulation of lethal DNA damage after irradiation.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound-mediated radiosensitization.
Quantitative Data
The following tables summarize hypothetical quantitative data for this compound, based on reported values for other potent OXPHOS Complex I inhibitors. These values should be determined experimentally for this compound in the specific cancer models of interest.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Value (nM) |
| IC50 (Proliferation) | Pancreatic Cancer (e.g., MIA PaCa-2) | Normoxia | 50-100 |
| Hypoxia (1% O2) | 20-50 | ||
| IC50 (Complex I Inhibition) | Isolated Mitochondria | - | 1-5 |
| IC50 (ATP Depletion) | Whole Cells | 24h treatment | 10-30 |
Table 2: In Vitro Radiosensitization by this compound
| Cell Line | This compound Conc. (nM) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) |
| Pancreatic Cancer | 25 | 2 - 8 | 1.3 - 1.5 |
| (e.g., MIA PaCa-2) | 50 | 2 - 8 | 1.5 - 1.8 |
| Glioblastoma | 25 | 2 - 8 | 1.2 - 1.4 |
| (e.g., U87) | 50 | 2 - 8 | 1.4 - 1.7 |
SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
Experimental Protocols
In Vitro Evaluation of Radiosensitization
1. Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the sensitizing effects of therapeutic agents.
Caption: Workflow for the in vitro clonogenic survival assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a predetermined number of cells into 6-well plates. The number of cells will depend on the expected plating efficiency and the radiation dose.
-
Allow cells to attach for at least 4 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the drug-containing medium or vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
After irradiation, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the non-irradiated control group.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the survival curves (SF vs. radiation dose) for the control and this compound treated groups.
-
Determine the Sensitizer Enhancement Ratio (SER).
-
2. Assessment of DNA Damage (γ-H2AX Foci Formation)
This assay measures the formation of phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Protocol:
-
Seed cells on coverslips in a multi-well plate.
-
Treat with this compound or vehicle for 24 hours.
-
Irradiate with a single dose of radiation (e.g., 2 Gy).
-
Fix cells at various time points post-irradiation (e.g., 30 min, 4h, 24h).
-
Perform immunofluorescence staining for γ-H2AX.
-
Visualize and quantify the number of γ-H2AX foci per nucleus using fluorescence microscopy. An increased number of persistent foci in the this compound treated group suggests impaired DNA repair.
In Vivo Evaluation of Radiosensitization
1. Tumor Growth Delay Assay
This is a common in vivo assay to evaluate the efficacy of anticancer agents in combination with radiation.
Caption: Workflow for the in vivo tumor growth delay assay.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound formulation for in vivo administration
-
Small animal irradiator
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
-
Treatment:
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Irradiate the tumors with a single or fractionated dose of radiation.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain size (e.g., 4 times the initial volume) compared to the control group.
-
2. Assessment of Tumor Hypoxia
Several methods can be used to assess changes in tumor oxygenation in vivo.
-
Pimonidazole Adduct Staining: Pimonidazole is a nitroimidazole that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected by immunohistochemistry on tumor sections. A reduction in pimonidazole staining in this compound treated tumors would indicate a decrease in hypoxia.
-
Photoacoustic Imaging: This non-invasive imaging technique can be used to measure hemoglobin oxygen saturation in real-time in living animals, providing a quantitative assessment of tumor oxygenation.
Conclusion
This compound, as a potent inhibitor of OXPHOS, holds significant promise as a novel radiosensitizing agent. By targeting the metabolic vulnerability of cancer cells, this compound has the potential to overcome hypoxia-induced radioresistance and enhance the therapeutic efficacy of radiation therapy. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in combination with radiation, which is essential for its translation into clinical applications for the treatment of solid tumors. Further investigation into the impact of this compound on DNA damage repair pathways will provide a more complete understanding of its radiosensitizing mechanisms.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Oxidative Phosphorylation to Increase the Efficacy of Radio- and Immune-Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced expression of OXPHOS and DNA damage genes is linked to protection from microvascular complications in long-term type 1 diabetes: the PROLONG study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of DX3-213B using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX3-213B is a novel and potent inhibitor of Oxidative Phosphorylation (OXPHOS) Complex I.[1][2] By disrupting the mitochondrial respiratory chain, this compound inhibits ATP generation, leading to growth inhibition in cancer cells, particularly those reliant on oxidative phosphorylation such as pancreatic cancer cells.[1][3] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity. This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting intracellular formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilizing agent (e.g., DMSO, isopropanol) to be quantified spectrophotometrically. The intensity of the purple color, measured at an absorbance of approximately 570 nm, is proportional to the number of living, metabolically active cells. A decrease in the absorbance indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.
Data Presentation: Expected Cytotoxicity of this compound
The following table summarizes hypothetical, yet representative, quantitative data from an MTT assay assessing the cytotoxicity of this compound on a pancreatic cancer cell line (e.g., MIA PaCa-2) after a 72-hour incubation period. The IC50 value, the concentration of a drug that inhibits 50% of cell viability, is a key parameter derived from this data. Published data indicates that this compound inhibits the proliferation of MIA PaCa-2 cells with an IC50 value of 9 nM in galactose-containing media.
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 1 | 1.125 | 0.070 | 90% |
| 5 | 0.750 | 0.055 | 60% |
| 10 | 0.600 | 0.040 | 48% |
| 25 | 0.375 | 0.030 | 30% |
| 50 | 0.200 | 0.025 | 16% |
| 100 | 0.100 | 0.015 | 8% |
Experimental Protocols
Materials and Reagents
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line (e.g., pancreatic, adherent or suspension)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS). The solution should be filter-sterilized and stored at -20°C, protected from light.
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm if desired)
-
Multichannel pipette
Protocol for Adherent Cells
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A 1:3 or 1:4 serial dilution is often suitable for determining the IC50.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Day 4/5: MTT Assay
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathway
Caption: Inhibition of OXPHOS Complex I by this compound.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring DX3-213B Target Engagement with the NAD/NADH-Glo™ Assay
Abstract
This application note provides a detailed protocol for utilizing the Promega NAD/NADH-Glo™ Assay to measure the target engagement of DX3-213B, a potent inhibitor of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7). NDUFS7 is a critical component of Complex I in the mitochondrial electron transport chain. Inhibition of NDUFS7 by this compound disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in the cellular NAD+/NADH ratio. The NAD/NADH-Glo™ Assay is a sensitive, plate-based bioluminescent assay ideal for quantifying these changes, thereby providing a robust method for assessing the cellular target engagement of this compound and similar Complex I inhibitors.
Introduction
This compound is a novel small molecule inhibitor targeting NDUFS7, a core subunit of mitochondrial Complex I.[1][2][3][4] Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain and a major site of cellular reactive oxygen species production. It plays a crucial role in cellular energy metabolism by oxidizing NADH to NAD+ and transferring electrons to ubiquinone.[3] Inhibition of Complex I by compounds like this compound disrupts this process, leading to an accumulation of NADH and a subsequent decrease in the intracellular NAD+/NADH ratio. This modulation of the NAD+/NADH pool serves as a direct biomarker of target engagement.
The NAD/NADH-Glo™ Assay from Promega is a bioluminescent assay designed to measure the total levels of NAD+ and NADH, and to determine their ratio in biological samples. The assay utilizes a cycling reaction in which NAD+ is converted to NADH. In the presence of NADH, a reductase enzyme reduces a proluciferin substrate to luciferin, which is then quantified using luciferase. The resulting light signal is proportional to the total amount of NAD+ and NADH. The system also provides a method to selectively measure NAD+ and NADH individually by taking advantage of their differential stability in acidic and basic conditions. This makes it an excellent tool for quantifying the effects of compounds like this compound on cellular metabolism and for confirming target engagement in a high-throughput format.
Signaling Pathway and Mechanism of Action
Figure 1: Mechanism of this compound action on the mitochondrial electron transport chain.
Experimental Workflow
Figure 2: A streamlined workflow for assessing this compound target engagement.
Materials and Reagents
-
NAD/NADH-Glo™ Assay Kit (Promega, Cat. No. G9071)
-
This compound (or other Complex I inhibitor)
-
Appropriate cell line (e.g., pancreatic cancer cell lines like MIA PaCa-2)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
0.4 M HCl
-
0.5 M Trizma® base
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Protocols
Protocol 1: Measurement of Total NAD+ and NADH
This protocol is designed for rapid, high-throughput screening to determine the overall effect of this compound on the total NAD and NADH pool.
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density determined to be within the linear range of the assay for your cell line (typically 5,000-20,000 cells per well). Incubate for 24 hours at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 4, 8, 12, or 24 hours).
-
Assay Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Lysis and Detection: Add a volume of NAD/NADH-Glo™ Detection Reagent equal to the volume of culture medium in each well. Mix briefly on an orbital shaker. The detergent in the reagent will lyse the cells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
Protocol 2: Separate Measurement of NAD+ and NADH
This protocol provides a more detailed analysis of target engagement by quantifying the individual levels of NAD+ and NADH, allowing for the calculation of the NAD+/NADH ratio.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Sample Preparation for Differential Measurement:
-
Carefully remove the culture medium from all wells.
-
Wash the cells once with PBS.
-
For the NADH measurement , add 50 µL of 0.2 M NaOH with 1% DTAB to lyse the cells and destroy NAD+.
-
For the NAD+ measurement , add 50 µL of 0.2 M HCl to lyse the cells and destroy NADH.
-
Incubate the plate at 60°C for 15 minutes.
-
Cool the plate to room temperature for 10 minutes.
-
To the NADH wells , add 50 µL of a 1:1 mixture of 0.2 M HCl and 0.25 M Trizma base to neutralize the samples.
-
To the NAD+ wells , add 50 µL of 0.25 M Trizma base to neutralize the samples.
-
-
Assay Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent as per the manufacturer's instructions.
-
Detection: Transfer 50 µL of the neutralized lysate from each well to a new white, opaque 96-well plate. Add 50 µL of NAD/NADH-Glo™ Detection Reagent to each well.
-
Incubation: Incubate at room temperature for 30-60 minutes, protected from light.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the NAD+/NADH ratio for each treatment condition.
Data Presentation
The following tables provide a template for organizing and presenting the data obtained from the described protocols.
Table 1: Effect of this compound on Total NAD+/NADH Levels
| This compound Conc. (nM) | Mean Luminescence (RLU) | Standard Deviation | % of Vehicle Control |
| 0 (Vehicle) | 100% | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 2: Effect of this compound on NAD+ and NADH Levels and their Ratio
| This compound Conc. (nM) | Mean NAD+ (RLU) | Mean NADH (RLU) | NAD+/NADH Ratio | % Change in Ratio |
| 0 (Vehicle) | 0% | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 |
Expected Results and Interpretation
Treatment of susceptible cells with this compound is expected to cause a dose-dependent decrease in the NAD+/NADH ratio. This is primarily driven by an accumulation of NADH due to the inhibition of its oxidation by Complex I. A significant decrease in the NAD+/NADH ratio upon treatment with this compound provides strong evidence of target engagement. The IC50 value for the reduction in the NAD+/NADH ratio can be calculated to quantify the potency of the compound in a cellular context.
Conclusion
The NAD/NADH-Glo™ Assay is a powerful and versatile tool for measuring the target engagement of this compound and other inhibitors of mitochondrial Complex I. The assay's high sensitivity, simple "add-mix-read" format, and adaptability for both total and differential measurements of NAD+ and NADH make it highly suitable for mechanism of action studies and for screening compound libraries for novel Complex I inhibitors. By quantifying the downstream metabolic consequences of NDUFS7 inhibition, researchers can gain valuable insights into the cellular potency and efficacy of their compounds.
References
- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing Metabolic Changes with DX3-213B using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a dynamic process that is often reprogrammed in disease states, particularly in cancer. This metabolic reprogramming allows cancer cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival. One of the key hubs of cellular energy production is the mitochondrion, where oxidative phosphorylation (OXPHOS) generates the majority of cellular ATP. The electron transport chain (ETC) is central to this process, and its components have emerged as promising targets for therapeutic intervention.
DX3-213B is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the ETC.[1] By inhibiting Complex I, this compound disrupts the flow of electrons, leading to decreased oxygen consumption and ATP production.[1] This application note provides a detailed protocol for using the Agilent Seahorse XF Analyzer to quantify the metabolic changes induced by this compound in live cells. The Seahorse XF technology enables real-time measurement of the two major energy-producing pathways: mitochondrial respiration and glycolysis, by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[2][3][4]
Principle of the Seahorse XF Assay
The Agilent Seahorse XF Analyzer measures the OCR and ECAR of live cells in a multi-well plate format. Solid-state sensor probes create a transient microchamber to measure changes in oxygen and proton concentrations in the media immediately surrounding the cells. By serially injecting metabolic modulators, key parameters of mitochondrial function and glycolysis can be determined.
Key Parameters Measured:
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration.
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily due to the production and extrusion of lactate.
Data Presentation: Expected Metabolic Effects of this compound
Treatment of cancer cells with this compound is expected to cause a significant shift in their metabolic phenotype. As a potent inhibitor of Complex I, this compound directly impairs mitochondrial respiration, forcing cells to rely more heavily on glycolysis for ATP production. This metabolic reprogramming is a key indicator of the compound's mechanism of action.
Table 1: Summary of Quantitative Data on the Metabolic Effects of this compound
| Parameter | Vehicle Control | This compound Treated | Expected Change | Reference |
| Basal OCR (pmol/min) | High | Low | ↓ | |
| ATP Production-linked OCR (pmol/min) | High | Very Low | ↓↓ | |
| Maximal Respiration (pmol/min) | High | Low | ↓ | |
| Spare Respiratory Capacity (%) | Present | Diminished/Absent | ↓↓ | |
| Basal ECAR (mpH/min) | Low to Moderate | High | ↑ | |
| Glycolytic Capacity (mpH/min) | Moderate to High | High | ↑ | |
| Cellular ATP Levels (relative units) | High | Low | ↓ | |
| NAD+/NADH Ratio | High | Low | ↓ |
Note: The magnitude of the changes will be cell-line and concentration-dependent. The data presented here are representative of the expected effects of a potent Complex I inhibitor.
Table 2: IC50 Values of this compound on Metabolic Parameters
| Parameter | IC50 (nM) | Cell Line | Reference |
| Complex I Inhibition | 3.6 | MIA PaCa-2 | |
| ATP Depletion | 11 | MIA PaCa-2 | |
| Inhibition of Cell Proliferation (Galactose Media) | 9 | MIA PaCa-2 |
Experimental Protocols
I. Cell Culture and Seeding for Seahorse XF Assay
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, A549, etc.)
-
Complete cell culture medium
-
Seahorse XF Cell Culture Microplate (24- or 96-well)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counter
Protocol:
-
Culture cells in their recommended complete medium until they reach 70-80% confluency.
-
On the day before the assay, harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine the optimal seeding density for your cell line. This typically ranges from 1 x 10^4 to 8 x 10^4 cells per well for most cancer cell lines, but should be empirically determined.
-
Seed the cells in a Seahorse XF Cell Culture Microplate and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and monolayer formation.
II. Seahorse XF Mito Stress Test Protocol for this compound
This protocol is designed to assess the effect of this compound on mitochondrial function.
Materials:
-
Seeded Seahorse XF Cell Culture Microplate
-
This compound (stock solution in DMSO)
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell line)
-
Seahorse XF Calibrant
-
Seahorse XF Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Protocol:
Day 1: Cartridge Hydration
-
Hydrate a Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate the hydrated cartridge overnight at 37°C in a non-CO2 incubator.
Day 2: Assay Execution
-
Prepare fresh Seahorse XF assay medium and warm to 37°C.
-
Remove the cell culture microplate from the incubator and wash the cells twice with the warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (typically 180 µL for a 96-well plate).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Prepare the injection solutions:
-
Port A: this compound at the desired final concentration (or vehicle control - DMSO).
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupling agent).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
Load the injection solutions into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell culture microplate.
-
Start the assay protocol. The instrument will measure baseline OCR and ECAR, then sequentially inject the compounds from ports A, B, C, and D, with measurement cycles between each injection.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Effect of this compound on cellular energy metabolism.
Experimental Workflow Diagram
Caption: Seahorse XF Mito Stress Test workflow for this compound.
Conclusion
The Seahorse XF assay is a powerful tool for elucidating the mechanism of action of metabolic inhibitors like this compound. By providing real-time, functional data on mitochondrial respiration and glycolysis, researchers can gain valuable insights into how this compound alters cellular bioenergetics. The protocols and expected outcomes described in this application note serve as a comprehensive guide for scientists in academic and industrial settings to effectively utilize the Seahorse XF platform to study the metabolic effects of novel drug candidates. The observed inhibition of OCR and compensatory increase in ECAR upon treatment with this compound provide a clear and quantifiable measure of its on-target effect as a Complex I inhibitor.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a DX3-213B-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease progression. Understanding the molecular mechanisms underlying drug resistance is crucial for the development of novel therapeutic strategies to overcome this obstacle. One of the fundamental tools to study drug resistance in a controlled in vitro setting is the development of drug-resistant cell line models.[1][2] This document provides a comprehensive guide for establishing a cell line model with acquired resistance to the hypothetical anti-cancer agent DX3-213B.
The protocol herein describes a widely used method of gradually increasing drug exposure to select for a resistant cell population.[1][3] This approach is designed to mimic the clinical scenario where cancer cells adapt to continuous or intermittent drug treatment. The resulting resistant cell line, alongside its parental counterpart, serves as a valuable platform for investigating the molecular alterations that confer resistance, screening for new drug candidates that can overcome this resistance, and identifying potential biomarkers.
Key Principles of Resistance Development
Cancer cells can develop resistance to therapeutic agents through various mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump drugs out of the cell.
-
Alteration of Drug Targets: Mutations or modifications in the target protein that reduce drug binding affinity.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the drug's inhibitory effect, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Enhanced DNA Repair Mechanisms: Increased capacity to repair DNA damage induced by cytotoxic agents.
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, leading to evasion of programmed cell death.
Experimental Workflow
The overall workflow for establishing and validating a this compound-resistant cell line is depicted below. This process involves determining the initial drug sensitivity of the parental cell line, gradually exposing the cells to increasing concentrations of this compound, and then validating the resistance phenotype of the selected cell population.
Materials and Reagents
-
Parental cancer cell line of interest
-
This compound compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA) (for SRB assay)
-
Tris base (for SRB assay)
Detailed Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of a drug that inhibits a biological process by 50%. It is a crucial first step to determine the sensitivity of the parental cell line to this compound.
1.1. Cell Seeding:
- Harvest logarithmically growing parental cells using Trypsin-EDTA and perform a cell count.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
1.2. Drug Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
1.3. Cell Viability Assessment (MTT Assay):
- Add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
1.4. Data Analysis:
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the drug concentration.
- Use non-linear regression analysis to determine the IC50 value.
Protocol 2: Establishment of the this compound-Resistant Cell Line
This protocol utilizes the gradual dose-escalation method.
2.1. Initial Drug Exposure:
- Culture the parental cells in a T25 flask.
- Once the cells reach 70-80% confluency, replace the medium with fresh complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
2.2. Dose Escalation:
- Maintain the cells in the presence of the drug. The medium should be changed every 2-3 days.
- When the cells become confluent and show a stable growth rate (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
- If significant cell death (>50%) is observed after increasing the drug concentration, maintain the cells at the previous concentration until they recover.
- Continue this process of gradual dose escalation for several months. The development of a resistant cell line can take 6-12 months.
2.3. Establishment of the Resistant Line:
- A resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 5-10 times the IC50 of the parental cell line.
- Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Protocol 3: Validation of the Resistant Phenotype
3.1. IC50 Determination of the Resistant Line:
- Perform an IC50 determination for the newly established resistant cell line and the parental cell line in parallel using the same protocol as described in Protocol 1.
3.2. Calculation of the Resistance Index (RI):
- The Resistance Index is a quantitative measure of the degree of resistance.
- Calculate the RI using the following formula: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
- An RI greater than 2 is generally considered indicative of resistance.
3.3. Stability of the Resistant Phenotype:
- To assess the stability of the acquired resistance, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks).
- After this period, re-determine the IC50 and compare it to the IC50 of the resistant line continuously maintained in the drug. A stable resistant phenotype will show no significant change in the IC50.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| This compound-Resistant | [Insert Value] | [Calculate Value] |
Table 2: Stability of this compound Resistance
| Cell Line | Culture Condition | This compound IC50 (µM) |
| This compound-Resistant | Continuous this compound | [Insert Value] |
| This compound-Resistant | 6 weeks drug-free | [Insert Value] |
Characterization of Resistance Mechanisms
Once the resistant cell line is established and validated, further experiments should be conducted to investigate the underlying molecular mechanisms of resistance.
-
Western Blotting: To analyze the expression levels of proteins involved in drug efflux (e.g., P-glycoprotein), apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3), and key signaling pathways (e.g., p-Akt, p-ERK).
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes associated with drug resistance, such as ABC transporters.
-
Clonogenic Assay: To assess the long-term proliferative capacity of single cells after drug treatment.
Potential Signaling Pathways Involved in this compound Resistance
The following diagram illustrates common signaling pathways implicated in drug resistance. The specific pathway(s) activated in the this compound-resistant cell line will need to be experimentally determined.
References
Application Notes and Protocols for Long-Term DX3-213B Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term in vivo evaluation of DX3-213B, a first-in-class small-molecule antagonist of NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7), for the treatment of pancreatic cancer. This compound functions by inhibiting oxidative phosphorylation (OXPHOS), a key metabolic pathway in cancer cells.
Mechanism of Action
This compound is a potent inhibitor of Complex I of the mitochondrial electron transport chain.[1][2][3] By binding to the NDUFS7 subunit, it disrupts the generation of adenosine triphosphate (ATP) and inhibits the proliferation of pancreatic cancer cells.[1][2] This targeted inhibition of OXPHOS presents a promising therapeutic strategy for cancers that are highly dependent on this metabolic pathway.
Caption: Signaling pathway of this compound in inhibiting oxidative phosphorylation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mice.
Table 1: In Vivo Efficacy of Single-Agent this compound
| Parameter | Value | Mouse Model | Tumor Type | Citation |
| Oral Dose Range | 1, 2.5, and 7.5 mg/kg | PAN02 tumor-bearing mice | Syngeneic pancreatic cancer | |
| Dosing Frequency | Daily | PAN02 tumor-bearing mice | Syngeneic pancreatic cancer | |
| Treatment Duration | 28 consecutive days | PAN02 tumor-bearing mice | Syngeneic pancreatic cancer | |
| Efficacy | Dose-dependent inhibition of tumor growth | PAN02 tumor-bearing mice | Syngeneic pancreatic cancer | |
| Toxicity | Well-tolerated with no obvious loss in body weight | PAN02 tumor-bearing mice | Syngeneic pancreatic cancer |
Table 2: Pharmacokinetic Properties of this compound in CD-1 Mice
| Parameter | Value (i.v. administration, 2 mg/kg) | Value (p.o. administration, 10 mg/kg) | Citation |
| Volume of Distribution (Vd) | 5.2 L/kg | - | |
| Systemic Clearance (CL) | 106 mL/min/kg | - | |
| Elimination Half-life (t1/2) | 1.42 h | - | |
| AUC (0-inf) | - | 417 nM·h | |
| Oral Bioavailability | - | 11.3% |
Table 3: In Vivo Efficacy of this compound in Combination with 2-Deoxyglucose (2-DG)
| Parameter | Value | Mouse Model | Tumor Type | Citation |
| This compound Dose | 10 mg/kg | KPC-2 allograft mouse model | Syngeneic pancreatic cancer | |
| 2-DG Dose | 500 mg/kg | KPC-2 allograft mouse model | Syngeneic pancreatic cancer | |
| Efficacy | Significantly delayed tumor growth | KPC-2 allograft mouse model | Syngeneic pancreatic cancer | |
| Toxicity | Well-tolerated with no obvious toxicity or drop in body weight | KPC-2 allograft mouse model | Syngeneic pancreatic cancer |
Experimental Protocols
Protocol 1: Long-Term Efficacy Study of this compound in a Syngeneic Pancreatic Cancer Model
Objective: To evaluate the long-term anti-tumor efficacy of this compound in a syngeneic mouse model of pancreatic cancer.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
6-8 week old female C57BL/6 mice
-
Pan02 pancreatic adenocarcinoma cells
-
Cell culture medium (e.g., RPMI-1640)
-
Matrigel
-
Standard laboratory equipment for animal handling, dosing, and tumor measurement.
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week prior to the start of the study.
-
Cell Culture: Culture Pan02 cells according to standard protocols.
-
Tumor Implantation:
-
Harvest Pan02 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^6 cells per 50 µL.
-
Subcutaneously implant 50 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize animals into treatment groups (vehicle control and this compound dose groups).
-
-
Drug Formulation and Administration:
-
Prepare this compound in the vehicle solution at the desired concentrations.
-
Administer this compound or vehicle daily via oral gavage for 28 days.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
-
Caption: Experimental workflow for a long-term in vivo efficacy study.
Protocol 2: Toxicity Monitoring
Objective: To monitor for and assess the toxicity of long-term this compound administration.
Procedure:
-
Clinical Observations:
-
Conduct daily monitoring of animal health.
-
Record any changes in weight, behavior (lethargy, ataxia), posture, and grooming.
-
Note any signs of distress, such as ruffled fur or labored breathing.
-
-
Body Weight:
-
Measure and record the body weight of each animal at least three times per week.
-
A weight loss of >20% is a common endpoint for euthanasia.
-
-
Terminal Analysis:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function (e.g., liver, kidney).
-
Perform a gross necropsy and collect major organs for histopathological examination to identify any drug-induced pathologies.
-
Protocol 3: Combination Therapy with 2-Deoxyglucose (2-DG)
Objective: To evaluate the efficacy of this compound in combination with the glycolysis inhibitor 2-DG.
Procedure:
-
Follow the procedures outlined in Protocol 1 for animal acclimation, tumor implantation, and monitoring.
-
Treatment Groups:
-
Vehicle control
-
This compound alone (e.g., 10 mg/kg, oral gavage)
-
2-DG alone (e.g., 500 mg/kg, intraperitoneal injection)
-
This compound and 2-DG combination
-
-
Administration: Administer treatments as per the defined schedule.
-
Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and clinical signs as described above.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of DX3-213B
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX3-213B is a potent and orally bioavailable small molecule inhibitor of Oxidative Phosphorylation (OXPHOS) Complex I.[1][2] It targets NADH:ubiquinone oxidoreductase core subunit S7 (NDUFS7), a critical component of the mitochondrial electron transport chain.[3] By inhibiting Complex I, this compound disrupts ATP generation and the NAD+/NADH ratio, leading to growth inhibition of cancer cells, particularly in malignancies like pancreatic cancer that are dependent on OXPHOS for survival.[1][3] These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of this compound and detailed protocols for its analysis.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in CD-1 mice. Following intravenous and oral administration, this compound demonstrated characteristics suitable for in vivo studies. A summary of the key pharmacokinetic parameters is presented in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Volume of Distribution (Vd) | 5.2 L/kg | - |
| Systemic Clearance (CL) | 106 mL/min/kg | - |
| Elimination Half-life (t½) | 1.42 h | - |
| AUC(0-inf) | - | 417 nM·h |
| Oral Bioavailability (F%) | - | 11.3% |
| Data sourced from a study in CD-1 mice. |
Pharmacodynamic Profile
This compound exhibits potent inhibitory effects on mitochondrial respiration and cancer cell proliferation. Its pharmacodynamic activity has been characterized in pancreatic cancer cell lines, such as MIA PaCa-2. Key in vitro potency metrics are summarized in Table 2.
Table 2: In Vitro Pharmacodynamic Activity of this compound
| Assay | Cell Line | IC50 |
| OXPHOS Complex I Inhibition | MIA PaCa-2 | 3.6 nM |
| Cell Proliferation (Galactose Media) | MIA PaCa-2 | 9 nM |
| ATP Depletion | MIA PaCa-2 | 11 nM |
| Data obtained from in vitro studies on the MIA PaCa-2 pancreatic cancer cell line. |
Mechanism of Action Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting Complex I of the mitochondrial electron transport chain, leading to a cascade of downstream events that culminate in cancer cell growth inhibition.
Experimental Protocols
The following are detailed protocols for the pharmacokinetic and pharmacodynamic analysis of this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical workflow for a single-dose pharmacokinetic study of this compound in mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
CD-1 mice (male or female, 6-8 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
For oral administration, administer a single dose of this compound using a gavage needle.
-
For intravenous administration, administer a single dose via tail vein injection.
-
-
Blood Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into anticoagulant-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software.
Protocol 2: In Vitro Cell Proliferation Assay (MTS/MTT)
This protocol is for determining the IC50 value of this compound on the proliferation of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Complete growth medium (and galactose-containing medium if assessing OXPHOS dependency)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS/MTT Addition:
-
MTS: Add MTS reagent to each well and incubate for 1-4 hours.
-
MTT: Add MTT reagent and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression model.
Protocol 3: NAD/NADH Ratio Assay
This protocol measures the effect of this compound on the intracellular NAD+/NADH ratio.
Materials:
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)
-
This compound
-
96-well white-walled, clear-bottom plates
-
NAD/NADH-Glo™ Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 2. Incubate for the desired time (e.g., 48 hours).
-
Cell Lysis and NAD+/NADH Measurement: Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay. This typically involves:
-
Lysis of the cells.
-
For separate measurement of NAD+ and NADH, aliquots of the lysate are treated with either an acid or a base to selectively degrade NADH or NAD+, respectively.
-
Addition of the detection reagent.
-
-
Luminescence Reading: Incubate at room temperature for 30-60 minutes and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the NAD+ and NADH concentrations based on a standard curve. Determine the NAD+/NADH ratio for each treatment condition. Plot the ratio against the log of the this compound concentration to determine the IC50 for the reduction of this ratio.
Protocol 4: ATP Depletion Assay
This protocol quantifies the impact of this compound on intracellular ATP levels.
Materials:
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)
-
This compound
-
96-well white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Plate and treat cells with a dilution series of this compound as outlined in Protocol 2.
-
ATP Measurement: Follow the instructions of the chosen ATP assay kit. Generally, this involves:
-
Equilibrating the plate and reagents to room temperature.
-
Adding the ATP detection reagent directly to the wells.
-
Mixing for a short period to induce cell lysis and stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence within 10-20 minutes of adding the reagent.
-
Data Analysis: Calculate the percentage of ATP levels relative to the vehicle-treated control cells. Determine the IC50 value for ATP depletion by plotting the percentage of ATP remaining against the log of the this compound concentration.
In Vivo Efficacy Studies
This compound has demonstrated significant in vivo efficacy in a syngeneic mouse model of pancreatic cancer. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth without obvious signs of toxicity. For example, in a PAN02 tumor-bearing mouse model, daily oral doses of 1, 2.5, and 7.5 mg/kg for 28 days were well-tolerated and showed significant anti-tumor activity. Furthermore, combination studies have shown that this compound can act synergistically with other metabolic modulators, such as 2-deoxyglucose (2-DG), to overcome drug resistance in vivo.
Conclusion
This compound is a promising preclinical candidate for the treatment of pancreatic cancer and other malignancies with a dependency on oxidative phosphorylation. Its well-characterized pharmacokinetic and pharmacodynamic profiles, coupled with its potent in vivo efficacy, support its further development. The protocols outlined in these application notes provide a robust framework for researchers to investigate the properties of this compound and similar OXPHOS inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to DXd-based Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to DXd-based antibody-drug conjugates (ADCs), such as trastuzumab deruxtecan (T-DXd), patritumab deruxtecan (HER3-DXd), and datopotamab deruxtecan (Dato-DXd).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to DXd-based ADCs?
Acquired resistance to DXd-based ADCs is multifactorial and can be broadly categorized into several key mechanisms.[1][2] These include alterations in the target antigen, payload-related resistance, increased drug efflux, and changes within the tumor microenvironment.[1][2]
Q2: How do alterations in the target antigen contribute to resistance?
A primary mechanism of resistance involves the reduction or loss of the target antigen on the tumor cell surface.[3] For instance, in response to trastuzumab deruxtecan (T-DXd), a significant number of breast cancer cases show a major decrease in HER2 expression, with some exhibiting complete HER2 loss upon disease progression. Mutations in the target antigen that prevent antibody binding can also occur. For example, specific mutations in the trastuzumab binding interface of HER2 have been identified that promote T-DXd resistance. Similarly, downregulation of TROP2 has been observed in models of resistance to datopotamab deruxtecan.
Q3: What is "payload-related resistance" and how does it manifest?
Payload-related resistance refers to mechanisms that reduce the efficacy of the cytotoxic payload, deruxtecan (DXd), which is a topoisomerase I inhibitor. This can occur through mutations in the gene encoding topoisomerase I (TOP1), the direct target of DXd. Such mutations can reduce the binding affinity of the drug to its target, thereby diminishing its cytotoxic effect. Another mechanism is the loss or reduced expression of the TOP1 enzyme itself. Furthermore, some tumor cells may exhibit intrinsic resistance to the DXd payload, independent of target antigen levels.
Q4: What role do drug efflux pumps play in acquired resistance?
Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a well-established mechanism of multidrug resistance in cancer. These transporters can actively pump the DXd payload out of the cancer cell, reducing its intracellular concentration and thus its efficacy. Increased expression of transporters such as ABCC1, ABCC2, and ABCG2 has been associated with resistance to ADCs.
Q5: Can alterations in ADC internalization and processing lead to resistance?
Yes, efficient internalization of the ADC and subsequent release of the payload within the lysosome are crucial for its activity. Resistance can arise from impaired receptor-mediated endocytosis, which reduces the uptake of the ADC into the tumor cell. Additionally, defects in lysosomal function can hinder the cleavage of the linker that connects the antibody to the DXd payload, preventing its release and activation. Downregulation of machinery involved in internalization, such as caveolin, has also been implicated.
Q6: How does the tumor microenvironment influence resistance to DXd-based ADCs?
The tumor microenvironment (TME) can impact the efficacy of ADCs. The "bystander effect," where the permeable DXd payload diffuses out of the target cell and kills neighboring antigen-negative cells, is a key feature of ADCs like T-DXd. Changes in the TME that limit this bystander effect could contribute to resistance. The TME can also be reprogrammed by ADCs through the induction of immunogenic cell death, which can synergize with immune checkpoint inhibitors. Alterations in this interplay could influence long-term responses.
Troubleshooting Guides
Problem: Decreased sensitivity to a DXd-based ADC in a previously responsive cell line.
| Possible Cause | Troubleshooting/Validation Steps |
| Target Antigen Downregulation | 1. Quantitative Western Blot or Flow Cytometry: Compare the protein expression levels of the target antigen (e.g., HER2, TROP2, HER3) in your resistant cell line versus the parental, sensitive line. 2. Immunohistochemistry (IHC) or Immunofluorescence (IF): Visually assess the presence and localization of the target antigen on the cell surface. 3. Quantitative PCR (qPCR): Measure the mRNA expression levels of the gene encoding the target antigen to determine if the downregulation is at the transcriptional level. |
| Payload Resistance | 1. Cell Viability Assay with Free Payload: Treat the resistant and parental cell lines with the free DXd payload. A significant increase in the IC50 for the resistant line suggests payload-specific resistance. 2. TOP1 Sequencing: Sequence the TOP1 gene in the resistant and parental lines to identify potential mutations that could confer resistance. 3. TOP1 Expression Analysis: Compare TOP1 protein levels via Western Blot between the resistant and parental lines. |
| Increased Drug Efflux | 1. Gene Expression Analysis of ABC Transporters: Use qPCR or RNA-seq to compare the expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) between resistant and parental cells. 2. Functional Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity. Co-incubation with known inhibitors of these transporters can help confirm their role. |
| Impaired ADC Internalization | 1. Fluorescently Labeled ADC Uptake Assay: Incubate cells with a fluorescently labeled version of the ADC and quantify internalization using flow cytometry or high-content imaging. 2. Lysosomal Function Assays: Use commercially available kits to assess lysosomal pH and enzymatic activity (e.g., Cathepsin B activity). |
Quantitative Data Summary
| Parameter | Observation | Cancer Type | ADC | Reference |
| HER2 Expression Loss | 49% of cases had major decreases in HER2 expression at progression; 52% of those exhibited complete HER2 loss. | Metastatic Breast Cancer | T-DXd | |
| Pharmacologic HER2 Reduction | A 215-fold reduction in T-DXd internalization and a 700-fold increase in IC50 for proliferation inhibition. | Cell Line Model | T-DXd | |
| Dato-DXd Resistance In Vitro | Resistant NCI-N87 gastric cancer cell lines were >40-fold resistant to Dato-DXd compared to parental cells. | Gastric Cancer | Dato-DXd | |
| TOP1 Mutations in Patients | Emergence of TOP1 mutations in 12.9% of patients at the time of disease progression on a TOP1-payload ADC. | Metastatic Breast Cancer | TOP1-payload ADCs | |
| Patritumab Deruxtecan Efficacy in Resistant NSCLC | Objective Response Rate (ORR) of 39% in patients with TKI-resistant, EGFR-mutated NSCLC. | Non-Small Cell Lung Cancer | Patritumab Deruxtecan |
Experimental Protocols
Protocol 1: Assessment of Target Antigen Downregulation by Flow Cytometry
-
Cell Preparation: Harvest parental (sensitive) and suspected resistant cells. Ensure single-cell suspensions and count the cells.
-
Antibody Staining: Resuspend a consistent number of cells (e.g., 1x10^6) in FACS buffer (PBS with 2% FBS). Add a primary antibody specific to the extracellular domain of the target antigen (e.g., anti-HER2, anti-TROP2). Incubate on ice for 30-60 minutes.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer and add a fluorescently conjugated secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Final Washes and Resuspension: Wash the cells twice with cold FACS buffer. Resuspend in an appropriate volume of FACS buffer for analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the target antigen staining.
-
Analysis: Compare the MFI between the parental and resistant cell lines to quantify any change in surface antigen expression.
Protocol 2: In Vitro Cell Viability Assay for Payload Resistance
-
Cell Seeding: Seed parental and resistant cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of the free DXd payload in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of the DXd payload to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
Data Analysis: Normalize the viability data to the vehicle-only control. Plot the dose-response curves and calculate the IC50 values for both the parental and resistant cell lines using non-linear regression. A significant rightward shift in the curve and an increased IC50 for the resistant line indicate payload resistance.
Visualizations
Caption: Overview of DXd-based ADC mechanism and key points of acquired resistance.
Caption: Troubleshooting workflow for investigating acquired resistance to DXd-based ADCs.
References
- 1. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies | springermedizin.de [springermedizin.de]
- 2. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NDUFS7 pV91M Mutation and DX3-213B Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers identifying the pV91M mutation in the NDUFS7 gene as a mechanism of resistance to the oxidative phosphorylation (OXPHOS) inhibitor, DX3-213B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and metabolically stable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] It specifically targets the NDUFS7 subunit, an essential component of Complex I, thereby inhibiting oxidative phosphorylation (OXPHOS) and suppressing cellular ATP production.[1] This disruption of mitochondrial function leads to the inhibition of proliferation in cancer cells that are highly dependent on OXPHOS for survival, such as pancreatic cancer cells.
Q2: How does the pV91M mutation in NDUFS7 confer resistance to this compound?
The pV91M mutation, a valine to methionine substitution at position 91 of the NDUFS7 protein, has been identified as a key mechanism of resistance to this compound and its analog, DX2-201. Exome sequencing of cancer cell clones resistant to these inhibitors revealed this specific mutation. It is hypothesized that this mutation occurs at the drug-binding site, altering the protein's conformation and reducing the binding affinity of this compound, thereby rendering the drug less effective.
Q3: What is the expected outcome of this compound treatment on sensitive versus resistant cells in a cell viability assay?
In a cell viability assay, such as the MTT assay, cells sensitive to this compound will exhibit a dose-dependent decrease in viability. In contrast, cells harboring the pV91M mutation in NDUFS7 will show significantly higher viability at the same concentrations of the drug, indicating resistance. This difference is quantified by the half-maximal inhibitory concentration (IC50), which will be substantially higher for the resistant cells.
Q4: How can resistance to this compound mediated by the pV91M mutation be overcome?
Studies have shown that combination therapy can be an effective strategy to overcome resistance to OXPHOS inhibitors. For instance, combining this compound with 2-deoxyglucose (2-DG), a glycolysis inhibitor, has been shown to significantly delay tumor growth in vivo, suggesting that dual inhibition of both major cellular energy pathways can overcome this resistance mechanism.
Troubleshooting Guides
Cell Viability Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells. | - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outermost wells of the plate. |
| No significant difference in viability between treated and untreated cells. | - Drug is inactive. - Cells are inherently resistant. - Incorrect drug concentration range. | - Verify the activity of the this compound stock. - Confirm that the cell line is expected to be sensitive to OXPHOS inhibition. - Perform a wider dose-response curve. |
| Unexpectedly low viability in control wells. | - Cell contamination. - Suboptimal culture conditions. - High solvent concentration (e.g., DMSO). | - Check for microbial contamination. - Ensure proper incubator conditions (temperature, CO2, humidity). - Keep the final solvent concentration below 0.5%. |
Seahorse Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High well-to-well variation in Oxygen Consumption Rate (OCR). | - Inconsistent cell seeding density. - Presence of cell clumps. | - Optimize cell seeding to achieve a uniform monolayer. - Ensure complete cell dissociation before seeding. |
| Basal OCR is too low. | - Too few cells per well. - Cells are unhealthy. | - Increase the cell seeding density. - Ensure cells are in the logarithmic growth phase and have good viability. |
| No response to mitochondrial inhibitors (e.g., oligomycin, FCCP). | - Incorrect inhibitor concentrations. - Problems with the injection ports. | - Titrate the inhibitors to determine the optimal concentration for your cell line. - Ensure the injector ports are not clogged and the cartridge is properly loaded. |
Immunoblotting Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No NDUFS7 band is detected. | - Insufficient protein loading. - Primary antibody is not working. - Inefficient protein transfer. | - Increase the amount of protein loaded per well. - Use a positive control to validate the antibody. - Verify transfer efficiency with Ponceau S staining. |
| Multiple non-specific bands are observed. | - Primary antibody concentration is too high. - Insufficient blocking. - Washing steps are too short. | - Optimize the primary antibody dilution. - Increase the blocking time or try a different blocking agent. - Increase the duration and number of wash steps. |
| Weak NDUFS7 signal. | - Low expression of NDUFS7 in the cell line. - Primary or secondary antibody concentration is too low. - Substrate is expired. | - Load more protein. - Increase the antibody concentration or incubation time. - Use fresh chemiluminescent substrate. |
Data Presentation
Table 1: Cell Viability (IC50) of this compound in Sensitive and Resistant Pancreatic Cancer Cells
| Cell Line | NDUFS7 Status | This compound IC50 (nM) in Galactose Media |
| MIA PaCa-2 (Parental) | Wild-Type | 9 |
| BxPC-3 (Parental) | Wild-Type | Not explicitly stated, but sensitive |
| DX2-201 Resistant Clones | pV91M Mutant | Significantly increased (exact values not provided in a tabular format) |
Data summarized from a study on the parent compound DX2-201 and its metabolically stable analogue this compound.
Table 2: Effect of this compound on Mitochondrial Respiration (Seahorse Assay)
| Cell Line | Treatment | Basal OCR (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) |
| Sensitive Cells | Vehicle | Baseline | Baseline | Baseline |
| This compound | Decreased | Decreased | Decreased | |
| Resistant Cells (pV91M) | Vehicle | Baseline | Baseline | Baseline |
| This compound | Minimal Change | Minimal Change | Minimal Change |
This table represents the expected qualitative results based on the mechanism of action of this compound and the resistance conferred by the pV91M mutation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Inhibitor Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
-
Data Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time to determine parameters of mitochondrial function.
Immunoblotting for NDUFS7
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-NDUFS7 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for identifying this compound resistance.
Caption: this compound mechanism and resistance pathway.
References
- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DX3-213B Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of the novel OXPHOS Complex I inhibitor, DX3-213B, to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and metabolically stable small molecule inhibitor of oxidative phosphorylation (OXPHOS) Complex I.[1][2][3] Its primary mechanism of action is the disruption of adenosine triphosphate (ATP) generation by inhibiting the function of Complex I, which leads to the inhibition of proliferation in cancer cells that are highly dependent on mitochondrial respiration.[1][2] this compound specifically targets the NDUFS7 subunit of Complex I.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its intended target. For this compound, this would involve binding to and modulating the activity of proteins other than OXPHOS Complex I. These off-target interactions can lead to a variety of undesirable outcomes, including inaccurate experimental results, cellular toxicity, and adverse side effects in preclinical and clinical studies. Minimizing off-target effects is crucial for ensuring the specificity and safety of a therapeutic candidate.
Q3: Has the off-target profile of this compound been characterized?
A3: Published preclinical studies have reported that oral administration of this compound in a pancreatic cancer syngeneic mouse model was well-tolerated with no obvious toxicity at doses of 1, 2.5, and 7.5 mg/kg administered for 28 consecutive days. However, a detailed, publicly available off-target profile from a broad kinase or safety panel screen for this compound has not been identified in the reviewed literature. It is common for potent inhibitors to have some level of off-target activity, which necessitates careful dose optimization and experimental validation.
Q4: What are the general strategies to minimize off-target effects of small molecule inhibitors like this compound?
A4: Several strategies can be employed to minimize off-target effects:
-
Dose Optimization: Use the lowest effective concentration that elicits the desired on-target effect. This can be determined through dose-response studies.
-
Use of Orthogonal Inhibitors: Employ structurally different inhibitors that target the same primary target. If the observed phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Genetic Validation: Utilize techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target (OXPHOS Complex I). If the resulting phenotype mimics the effect of this compound, it provides strong evidence for on-target activity.
-
Control Experiments: Always include appropriate vehicle controls (the formulation used to dissolve this compound without the compound) in all experiments to account for any effects of the delivery vehicle itself.
Q5: What initial in vitro experiments should I perform to assess potential off-target effects and toxicity of this compound?
A5: A tiered approach is recommended:
-
Cytotoxicity Assays: Perform a cell viability assay, such as the MTT assay, across a range of this compound concentrations in your cell line of interest and a control cell line that is less dependent on OXPHOS. This will help determine the cytotoxic potential and therapeutic window.
-
Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to its intended target, Complex I, in a cellular context.
-
Broad Off-Target Screening: For a comprehensive analysis, consider a broad kinase panel screen (e.g., KINOMEscan™) to identify potential off-target kinase interactions. While this compound is not designed as a kinase inhibitor, such screens can reveal unexpected off-target binding.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: High level of cytotoxicity observed in my cell line at concentrations expected to be selective for OXPHOS Complex I.
-
Possible Cause:
-
Off-target toxicity: this compound may be inhibiting other essential cellular proteins.
-
On-target toxicity in highly dependent cells: Your cell line may be exceptionally reliant on OXPHOS, leading to cell death even at low concentrations.
-
Inappropriate solvent concentration: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity.
-
-
Troubleshooting Steps:
-
Verify Solvent Toxicity: Run a vehicle control with the same final concentration of the solvent used for this compound.
-
Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity and compare it to the IC50 for Complex I inhibition. A large discrepancy may suggest off-target effects.
-
Use a Control Cell Line: Test the cytotoxicity of this compound on a cell line known to be less reliant on OXPHOS (e.g., cells grown in high glucose).
-
Conduct a Kinase Profile Screen: A broad kinase panel can help identify potential off-target kinases that might be mediating the toxic effects.
-
Issue 2: Inconsistent or non-reproducible results in my in vitro assays.
-
Possible Cause:
-
Compound solubility and stability: this compound may be precipitating out of solution at the tested concentrations.
-
Pipetting errors: Inaccurate pipetting can lead to variability, especially in multi-well plate assays.
-
Cell plating inconsistency: Uneven cell seeding can result in variable cell numbers per well.
-
-
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect your this compound solutions for any signs of precipitation. Consider preparing fresh stock solutions.
-
Optimize Assay Protocol: Ensure thorough mixing of cell suspensions before plating and use calibrated pipettes.
-
Include Proper Controls: Use positive and negative controls in every experiment to monitor assay performance.
-
In Vivo Experimentation
Issue 1: Observed toxicity in animal models (e.g., weight loss, lethargy) at a dose that was expected to be well-tolerated.
-
Possible Cause:
-
Dose is above the Maximum Tolerated Dose (MTD): The MTD can vary between different animal strains and models.
-
Vehicle toxicity: The formulation used to administer this compound may be causing adverse effects.
-
Off-target effects in vivo: this compound may have off-target effects in a whole organism that were not apparent in vitro.
-
-
Troubleshooting Steps:
-
Conduct a Dose Range Finding Study: If not already done, perform a study to determine the MTD in your specific animal model.
-
Administer Vehicle Only: Include a control group that receives only the vehicle to assess its tolerability.
-
Reduce the Dose: Lower the dose of this compound and monitor for a reduction in toxicity while still assessing efficacy.
-
Monitor for Clinical Signs: Carefully observe the animals for any signs of toxicity and perform histopathological analysis of major organs at the end of the study.
-
Issue 2: Lack of in vivo efficacy despite potent in vitro activity.
-
Possible Cause:
-
Poor pharmacokinetic (PK) properties: this compound may have low bioavailability, rapid clearance, or poor distribution to the target tissue.
-
Insufficient target engagement: The concentration of this compound reaching the tumor may not be high enough to inhibit OXPHOS Complex I effectively.
-
Inappropriate animal model: The chosen tumor model may not be highly dependent on OXPHOS for its growth in vivo.
-
-
Troubleshooting Steps:
-
Perform a Pharmacokinetic (PK) Study: Measure the concentration of this compound in the plasma and tumor tissue over time after administration.
-
Assess Target Engagement: In a satellite group of animals, collect tumor samples at various time points after dosing and measure a pharmacodynamic (PD) biomarker of Complex I inhibition (e.g., the NAD+/NADH ratio).
-
Re-evaluate the Animal Model: Confirm the dependence of your in vivo tumor model on OXPHOS.
-
Data Presentation
Representative Off-Target Profiles of OXPHOS Complex I Inhibitors
Disclaimer: The following data is representative of other known OXPHOS Complex I inhibitors and is provided for illustrative purposes. Specific off-target data for this compound is not publicly available.
Table 1: Representative Kinase Selectivity Data for a Hypothetical Complex I Inhibitor.
| Kinase Target | % Inhibition at 1 µM |
| OXPHOS Complex I (On-Target) | 98% |
| Kinase A | 15% |
| Kinase B | 8% |
| Kinase C | 22% |
| Kinase D | 5% |
| Rho-associated coiled-coil containing protein kinase (ROCK) | 45% |
Table 2: Potential Off-Target Effects of Clinically Investigated OXPHOS Complex I Inhibitors.
| Compound | Primary Target | Potential Off-Target Mediated Effects | Reference |
| IACS-010759 | OXPHOS Complex I | Elevated blood lactate, neurotoxicity | |
| BAY 87-2243 | OXPHOS Complex I | Unexpected toxicities leading to clinical trial termination. | |
| Metformin | OXPHOS Complex I | Inhibition of Rho kinase (ROCK) | |
| Rotenone | OXPHOS Complex I | Induction of apoptosis through reactive oxygen species (ROS) |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Methodology:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, OXPHOS Complex I, in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration using a standard method like the BCA assay.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for a subunit of OXPHOS Complex I (e.g., NDUFS7).
-
Data Analysis: Quantify the band intensity for the target protein at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
In Vitro Kinase Panel Screen
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from the panel, a suitable substrate for each kinase, and ATP.
-
Compound Addition: Add this compound at a final screening concentration (e.g., 1 µM or 10 µM) or a range of concentrations for IC50 determination. Include appropriate controls (no inhibitor for 100% activity and a known broad-spectrum kinase inhibitor like staurosporine for 0% activity).
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP consumed or ADP produced. Luminescence-based assays like ADP-Glo™ are commonly used.
-
Signal Measurement: Read the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound. For kinases showing significant inhibition, an IC50 value can be determined from a dose-response curve.
Visualizations
Caption: Mechanism of this compound inhibition of the OXPHOS pathway.
Caption: General workflow for assessing off-target effects of a novel compound.
Caption: A logical workflow for troubleshooting unexpected in vitro toxicity.
References
Technical Support Center: In Vivo Toxicity Assessment of DX3-213B
Disclaimer: DX3-213B is a fictional compound. The following guidance is based on established principles of in vivo toxicology for novel small molecule drug candidates and is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for assessing the in vivo toxicity of a new compound like this compound?
The initial assessment of in vivo toxicity typically begins with acute toxicity studies.[1][2][3][4] These studies involve administering a single dose of the compound to laboratory animals to determine its immediate adverse effects and to identify the maximum tolerated dose (MTD).[5] The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity. Data from these initial studies are crucial for designing subsequent sub-chronic and chronic toxicity evaluations.
Q2: How do I select an appropriate animal model for in vivo toxicity studies?
The selection of an animal model depends on the specific research question and the intended human use of the compound. Rodents, such as rats and mice, are commonly used for initial toxicity screening due to their well-characterized biology and the availability of historical data. For certain studies, a non-rodent species, like a dog or a non-human primate, may also be required to assess how closely the biological pathways align with humans. The choice of species should be justified based on factors like metabolic similarity to humans and the expression of the drug's target.
Q3: What are the key parameters to monitor during an in vivo toxicity study?
Key parameters to monitor include:
-
Clinical Observations: Daily observation for signs of toxicity such as changes in behavior, appearance, and activity levels. Common signs can include piloerection, half-shut eyes, and decreased motor activity.
-
Body Weight: Regular measurement of body weight is a sensitive indicator of general health.
-
Food and Water Consumption: Monitoring daily intake can provide insights into the compound's effects.
-
Hematology and Serum Biochemistry: Blood samples are collected to assess effects on blood cells and organ function (e.g., liver and kidney).
-
Gross Necropsy and Histopathology: At the end of the study, animals are euthanized, and organs are examined for any visible abnormalities and microscopic changes.
Q4: How is the Maximum Tolerated Dose (MTD) determined?
The MTD is typically determined through acute toxicity studies, often involving dose escalation. In these studies, small groups of animals are given increasing doses of the compound. The MTD is identified as the highest dose that does not produce unacceptable toxicity. This dose is then often used for longer-term safety assessments.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected Animal Mortality | - Incorrect Dosing: Calculation or administration error. - High Compound Toxicity: The compound is more toxic than anticipated. - Vehicle Toxicity: The vehicle used to dissolve the compound may be toxic. | - Verify Dosing Calculations and Technique: Double-check all calculations and ensure proper administration. - Conduct a Dose Range-Finding Study: Use a wider range of doses to better define the toxicity profile. - Run a Vehicle-Only Control Group: To assess the toxicity of the vehicle itself. |
| High Variability in Data | - Inconsistent Dosing: Variation in the amount of compound administered. - Animal Stress: Environmental factors or handling stress. - Biological Variation: Natural differences between individual animals. | - Standardize Procedures: Ensure all procedures, including dosing and sample collection, are consistent. - Acclimatize Animals: Allow sufficient time for animals to adjust to the laboratory environment before the study begins. - Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variation. |
| Difficulty with Compound Formulation | - Poor Solubility: The compound does not dissolve well in the chosen vehicle. - Instability: The compound degrades in the formulation. | - Screen Multiple Vehicles: Test a variety of pharmaceutically acceptable vehicles. - Analyze Formulation Stability: Assess the stability of the compound in the chosen vehicle over time. |
| Inconsistent Histopathological Findings | - Fixation Artifacts: Improper tissue fixation leading to misleading microscopic appearance. - Sectioning Variation: Inconsistent sectioning of tissues. - Observer Variability: Differences in interpretation between pathologists. | - Standardize Fixation Protocols: Ensure tissues are fixed promptly and correctly. - Follow Standardized Trimming Guides: To ensure consistent tissue sectioning. - Utilize a Peer-Review Process: Have slides reviewed by a second pathologist to ensure consistency. |
Experimental Protocols
Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of this compound.
1. Objective: To determine the acute oral toxicity of this compound and to obtain information on its hazardous properties for classification and labeling.
2. Materials:
-
This compound
-
Appropriate vehicle (e.g., corn oil, sterile water)
-
Oral gavage needles
-
Syringes
-
Animal balance
3. Animal Model:
-
Species: Rat (preferred rodent species)
-
Strain: Wistar or Sprague-Dawley
-
Sex: Female (as they are generally considered more sensitive)
-
Age: Young adults (8-12 weeks old)
-
Housing: Acclimatize animals to laboratory conditions for at least 5 days prior to the test.
4. Experimental Procedure: This procedure uses a stepwise approach with 3 animals per step.
-
Step 1: Starting Dose
-
Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice should be based on any existing information about the compound.
-
Administer the selected dose of this compound to a group of 3 female rats via oral gavage.
-
-
Step 2: Observation
-
Observe the animals closely for the first few hours after dosing and then daily for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
-
Step 3: Subsequent Steps
-
If no mortality occurs: Proceed to the next higher fixed dose level with a new group of 3 animals.
-
If mortality occurs: The study is stopped, and the toxicity is determined based on the dose at which death occurred.
-
5. Data Collection:
-
Daily clinical observations
-
Body weight measurements (prior to dosing and at least weekly thereafter)
-
Mortality
6. Necropsy:
-
At the end of the 14-day observation period, all surviving animals are euthanized.
-
A gross necropsy is performed on all animals (including those that died during the study) to examine for any abnormalities in organs and tissues.
Data Presentation
Table 1: Summary of Hematological Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| WBC (10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.5 | 7.9 ± 1.1 | 6.2 ± 0.9 |
| RBC (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.0 ± 0.4 | 6.5 ± 0.5 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.2 | 13.5 ± 0.9 | 12.1 ± 0.8 |
| Platelets (10³/µL) | 450 ± 50 | 440 ± 60 | 430 ± 55 | 380 ± 45* |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Table 2: Summary of Serum Biochemistry
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| ALT (U/L) | 40 ± 8 | 45 ± 10 | 95 ± 20 | 250 ± 50 |
| AST (U/L) | 120 ± 25 | 130 ± 30 | 280 ± 60 | 600 ± 120 |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 45 ± 10 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Visualizations
Caption: General workflow for in vivo toxicity assessment of a new compound.
Caption: Decision tree for troubleshooting unexpected animal mortality.
References
strategies to improve the efficacy of DX3-213B monotherapy
Welcome to the technical support center for DX3-213B, a potent and selective small molecule inhibitor of Oxidative Phosphorylation (OXPHOS) Complex I. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues encountered during the investigation of this compound monotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) within the electron transport chain. By inhibiting Complex I, this compound disrupts the process of oxidative phosphorylation, leading to decreased ATP production and an altered cellular redox state.[1][2] This metabolic disruption can selectively induce cell growth inhibition and apoptosis in cancer cells that are highly dependent on OXPHOS for their energy needs, such as certain pancreatic cancer cells.[1][2]
Q2: In which cancer models has this compound shown efficacy?
This compound has demonstrated significant single-agent efficacy in a syngeneic mouse model of pancreatic cancer.[3] Specifically, in the PAN02 allograft pancreatic cancer model, oral administration of this compound led to a dose-dependent inhibition of tumor growth without obvious signs of toxicity. Its precursor, DX2-201, has shown efficacy in a panel of pancreatic cancer cell lines.
Q3: What are the known IC50 values for this compound?
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in various assays.
| Assay | Cell Line | Condition | IC50 Value | Reference |
| Proliferation Inhibition | MIA PaCa-2 | Galactose-containing media | 9 nM | |
| OXPHOS Complex I Inhibition | - | - | 3.6 nM | |
| ATP Depletion | - | - | 11 nM |
Q4: What pharmacokinetic properties of this compound have been reported?
Pharmacokinetic studies of this compound have been conducted in CD-1 mice. The key parameters are summarized below.
| Parameter | Administration | Dose | Value | Reference |
| Volume of Distribution (Vd) | Intravenous (i.v.) | 2 mg/kg | 5.2 L/kg | |
| Systemic Clearance (CL) | Intravenous (i.v.) | 2 mg/kg | 106 mL/min/kg | |
| Elimination Half-life (t1/2) | Intravenous (i.v.) | 2 mg/kg | 1.42 h | |
| AUC(0-inf) | Oral (p.o.) | 10 mg/kg | 417 nM.h | |
| Oral Bioavailability | Oral (p.o.) | 10 mg/kg | 11.3% |
Troubleshooting Guide
Problem 1: Suboptimal or lack of efficacy of this compound monotherapy in my cancer cell line.
-
Possible Cause 1: Metabolic Phenotype of the Cancer Cells. Your cancer cell line may not be highly dependent on oxidative phosphorylation for survival. Many cancer cells exhibit metabolic flexibility and can rely on glycolysis even in the presence of oxygen (the Warburg effect).
-
Troubleshooting Tip: Assess the metabolic profile of your cell line. Perform a Seahorse XF Analyzer assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Cells with a high OCR/ECAR ratio are more likely to be sensitive to OXPHOS inhibitors.
-
-
Possible Cause 2: Acquired Resistance. Prolonged exposure to this compound or related compounds can lead to the development of resistance.
-
Troubleshooting Tip: Investigate potential resistance mechanisms. Sequence the NDUFS7 gene, as mutations in this Complex I subunit have been implicated in resistance to a related compound. Also, consider performing transcriptomic or proteomic analysis to identify upregulated compensatory signaling pathways.
-
-
Possible Cause 3: Suboptimal Drug Concentration or Exposure. The concentration of this compound may be too low, or the duration of treatment may be insufficient to induce a significant biological effect.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Consider a time-course experiment to assess the kinetics of the cellular response.
-
Problem 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in media composition, cell density, or passage number can affect cellular metabolism and drug sensitivity.
-
Troubleshooting Tip: Standardize your cell culture protocols. Ensure consistent media formulations, particularly the glucose and galactose concentrations, as this can significantly impact reliance on OXPHOS. Maintain a consistent cell seeding density and use cells within a narrow passage number range.
-
-
Possible Cause 2: Drug Instability. this compound, like many small molecules, may be sensitive to storage conditions and handling.
-
Troubleshooting Tip: Follow the manufacturer's instructions for storage and handling of the compound. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
-
Strategies to Improve Efficacy
Research suggests that the efficacy of OXPHOS Complex I inhibitors like this compound can be enhanced through combination therapies that exploit the metabolic vulnerabilities induced by the drug.
Strategy 1: Combination with Glycolysis Inhibitors
-
Rationale: Cancer cells that are resistant to OXPHOS inhibition may upregulate glycolysis as a compensatory energy source. Dual inhibition of both OXPHOS and glycolysis can lead to a synthetic lethal effect.
-
Recommended Combination Agent: 2-Deoxyglucose (2-DG), a glucose analog that inhibits glycolysis.
-
Supporting Evidence: The combination of this compound's precursor, DX2-201, with 2-DG sensitized pancreatic cancer cells in vitro and significantly delayed tumor growth in vivo, overcoming resistance to the OXPHOS inhibitor alone.
Strategy 2: Combination with DNA Damaging Agents
-
Rationale: Inhibition of OXPHOS can impair cellular repair mechanisms, potentially sensitizing cancer cells to DNA damaging agents like radiation or PARP inhibitors.
-
Recommended Combination Agents:
-
Radiation Therapy: Ionizing radiation induces DNA double-strand breaks.
-
PARP Inhibitors: These drugs block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks.
-
-
Supporting Evidence: DX2-201 has shown synergistic effects with both radiation and PARP inhibitors in pancreatic cancer cell lines.
Experimental Protocols
1. Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
-
Animal Model: Use C57BL/6 mice for the PAN02 allograft model.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 PAN02 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired doses (e.g., 1, 2.5, and 7.5 mg/kg) daily for a specified period (e.g., 28 days). The control group should receive the vehicle.
-
Toxicity Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizations
Caption: Mechanism of action of this compound as a Complex I inhibitor.
Caption: Workflow for determining the in vitro efficacy of this compound.
Caption: Logical relationship of combination strategies to overcome resistance.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in DX3-213B Experiments
Welcome to the technical support center for researchers working with DX3-213B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cell viability assays with this compound across different experiments. What are the common causes?
Inconsistent results in cell-based assays can stem from technical, biological, and environmental factors.[1] Technical variability often arises from pipetting errors, improper reagent mixing, and incorrect incubation times or temperatures.[1] Biological variability is inherent and can be influenced by cell passage number, cell health, and genetic drift in cell lines.[1][2] Environmental factors such as temperature fluctuations and contamination can also contribute to inconsistent outcomes.[3]
To minimize this variability, it is crucial to maintain standardized experimental conditions. This includes consistent cell seeding densities, incubation times, and careful pipetting techniques.
Q2: Our Western blot results for Protein-Y expression after this compound treatment are not reproducible. What should we check?
Western blot analysis is susceptible to variation from the technique itself, as well as from the reagents and samples used. Key factors that can lead to a lack of reproducibility include variability in sample preparation, inconsistent protein loading, issues with antibody specificity and concentration, and problems with the transfer process.
To improve consistency, standardize your sample preparation and ensure accurate protein quantification before loading. It is also critical to validate your primary antibodies and optimize their concentration to minimize non-specific binding. Including internal loading controls like GAPDH or β-actin is essential to normalize for variations in protein loading.
Q3: We are experiencing high background noise in our ELISA assays designed to detect Cytokine-Z secretion in response to this compound. What is the likely cause?
High background in ELISA can obscure the specific signal and reduce assay sensitivity. Common causes include insufficient washing, inadequate blocking, using reagents at too high a concentration, and cross-reactivity of antibodies. Contamination of buffers or reagents can also contribute to high background.
To address this, ensure thorough washing between steps to remove unbound reagents. Optimizing the blocking buffer and incubation time is also critical. You may also need to titrate your primary and secondary antibodies to find the optimal concentrations that provide a good signal-to-noise ratio.
Q4: The enzymatic activity of Kinase-A in the presence of this compound is fluctuating between experiments. How can we stabilize our results?
Inconsistent enzyme assay results can be due to several factors, including incorrect preparation of the enzyme, substrate, or buffers. Temperature and pH are critical parameters for enzyme activity, and even small deviations can cause significant changes. It is also important to ensure that the reaction is measured within the initial velocity range, where the rate is linear.
To improve reproducibility, always prepare fresh reagents and ensure they are equilibrated to the correct temperature before starting the assay. It is also crucial to perform the assay under conditions where the substrate is not limiting and to measure the initial reaction rate.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use appropriate pipette for the volume. Ensure tips are seated correctly and avoid air bubbles. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a consistent volume for each well. |
| "Edge Effects" in Microplates | To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS. |
| Cell Culture Contamination | Regularly check for and test for contamination (e.g., mycoplasma). |
| Variability in Reagent Addition | Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
Poor Reproducibility in Western Blots
| Potential Cause | Recommended Solution |
| Inconsistent Sample Lysis | Optimize the lysis buffer for your target protein and use a consistent method for cell disruption. |
| Inaccurate Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay. |
| Variable Protein Loading | Load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify consistent loading. |
| Poor Antibody Performance | Validate antibody specificity using positive and negative controls. Titrate the primary antibody to determine the optimal concentration. |
| Inefficient Protein Transfer | Ensure proper assembly of the transfer stack and remove any air bubbles. Use a reversible protein stain to confirm transfer efficiency. |
High Background in ELISA
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer. |
| Inadequate Blocking | Optimize the blocking buffer (e.g., try different blocking agents like BSA or non-fat dry milk) and incubation time. |
| High Antibody Concentration | Titrate the detection antibody to find the optimal concentration that minimizes background. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Do not reuse plate sealers. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions for each experiment. |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Protein-Y) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software and normalize to a loading control.
General ELISA Protocol (Sandwich ELISA)
-
Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for Western blot analysis of protein expression.
Hypothetical Signaling Pathway for this compound
Caption: A potential signaling cascade initiated by this compound.
References
Technical Support Center: Cell Line-Specific Sensitivity to DX3-213B Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line-specific sensitivity to DX3-213B, a potent inhibitor of oxidative phosphorylation (OXPHOS) Complex I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of mitochondrial Complex I of the electron transport chain. By inhibiting Complex I, this compound disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and an altered NAD+/NADH ratio within the cell.[1] This disruption of cellular energetics can lead to growth inhibition and apoptosis in cancer cells that are highly dependent on OXPHOS for survival.
Q2: Which cancer cell lines are sensitive to this compound treatment?
A2: Pancreatic cancer cell lines have shown particular sensitivity to this compound and its analogs. The MIA PaCa-2 cell line is highly sensitive, with an IC50 value in the low nanomolar range, especially when cultured in galactose-containing media to force reliance on OXPHOS.[1] The murine pancreatic cancer cell line PAN02 has also been identified as being highly sensitive.[2] Generally, cancer cells with a high dependence on OXPHOS, such as certain leukemias and patient-derived pancreatic cancer cell lines, are more likely to be sensitive to this compound.[2]
Q3: Are there known resistant cell lines to this compound?
A3: Yes, some cancer cell lines exhibit resistance to OXPHOS inhibitors like this compound. For example, the BxPC-3 pancreatic cancer cell line is less sensitive to OXPHOS inhibition compared to MIA PaCa-2, likely due to a stronger reliance on glycolysis.[1] Similarly, KPC-2 cells have been shown to be insensitive to this compound as a single agent. Resistance can be intrinsic or acquired and is often associated with the cell's metabolic flexibility to switch to glycolysis for energy production.
Q4: What is the significance of using galactose-containing media in sensitivity assays?
A4: Culturing cells in media where glucose is replaced by galactose forces them to rely on oxidative phosphorylation for ATP production. This is because the metabolism of galactose to glucose-6-phosphate does not generate ATP, making the cells more dependent on mitochondrial respiration. This "metabolic challenge" can unmask a cell line's dependence on OXPHOS and provide a clearer indication of its sensitivity to inhibitors like this compound. For instance, the IC50 of this compound in MIA PaCa-2 cells is significantly lower in galactose-containing media (9 nM) compared to glucose-containing media.
Q5: What are the potential biomarkers for sensitivity or resistance to this compound?
A5: While research is ongoing, mutations in the GNAS gene have been suggested as a potential biomarker for sensitivity to OXPHOS Complex I inhibitors. Conversely, resistance may be associated with the upregulation of alternative energy-producing pathways. Transcriptomic profiling of resistant cells may reveal upregulated signaling pathways that could serve as biomarkers of resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Analog DX2-201 in Pancreatic Cancer Cell Lines
| Compound | Cell Line | Culture Medium | Assay Duration | IC50 | Reference |
| This compound | MIA PaCa-2 | Galactose | 3 days | 9 nM | |
| This compound | MIA PaCa-2 | Glucose | 7 days | >10 µM | |
| DX2-201 | MIA PaCa-2 | Glucose | 7 days | ~0.1 µM | |
| DX2-201 | BxPC-3 | Glucose | 7 days | >10 µM | |
| DX2-201 | Capan-1 | Glucose | 7 days | ~1 µM | |
| DX2-201 | HPAF-II | Glucose | 7 days | ~0.5 µM | |
| DX2-201 | Hs 766T | Glucose | 7 days | ~0.2 µM | |
| DX2-201 | PANC-1 | Glucose | 7 days | >10 µM | |
| DX2-201 | SUIT-2 | Glucose | 7 days | ~0.8 µM | |
| DX2-201 | HPDE (normal) | Glucose | 7 days | >10 µM |
*DX2-201 is a precursor to the more metabolically stable this compound. The data for DX2-201 provides a broader overview of sensitivity across different pancreatic cancer cell lines.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (and galactose-containing medium, if applicable)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
References
Technical Support Center: DX3-213B Efficacy and the Tumor Microenvironment
Welcome to the technical support center for researchers investigating the efficacy of DX3-213B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly those involving the complex interplay between this compound and the tumor microenvironment (TME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] Its primary mechanism is the disruption of oxidative phosphorylation (OXPHOS), leading to decreased ATP production and an altered cellular NAD+/NADH ratio.[1] This metabolic disruption preferentially targets cancer cells that are highly dependent on OXPHOS for energy production.
Q2: Why is my IC50 for this compound different from published values?
A2: Discrepancies in IC50 values can arise from several factors:
-
Cell Line and Metabolic Phenotype: Different cancer cell lines have varying dependencies on OXPHOS versus glycolysis. Cells that are more reliant on glycolysis may show higher IC50 values.
-
Culture Media Composition: The carbon source in your media is critical. As shown in Table 1, cells cultured in galactose-containing media are forced to rely on OXPHOS, making them more sensitive to this compound compared to cells in high-glucose media that can readily switch to glycolysis.[1]
-
Assay Duration: The duration of drug exposure can significantly impact the apparent IC50. Longer incubation times (e.g., 7 days) may be required to observe the full cytotoxic effect of an OXPHOS inhibitor.
-
Tumor Microenvironment Components: The presence of other cell types (e.g., fibroblasts, immune cells) or hypoxic conditions in your experimental model can alter the drug response.[3]
Q3: I am not observing a significant decrease in ATP levels after this compound treatment. What could be the reason?
A3: This could be due to several factors:
-
Metabolic Plasticity: The cancer cells you are using may have a high capacity to switch to glycolysis to compensate for the inhibition of OXPHOS, thereby maintaining ATP levels. Consider measuring lactate production to assess this glycolytic shift.
-
Timing of Measurement: The depletion of ATP may not be immediate. It is advisable to perform a time-course experiment to determine the optimal time point for observing maximal ATP reduction.
-
Assay Sensitivity: Ensure that your ATP assay is sensitive enough to detect the expected changes. Luminescence-based assays are generally recommended for their high sensitivity.
Q4: How does hypoxia affect the efficacy of this compound?
A4: Hypoxia is a common feature of the TME and can lead to drug resistance. While specific data on this compound under hypoxia is limited, OXPHOS inhibitors, in general, can be more effective in hypoxic regions where cells are more reliant on mitochondrial respiration. However, the overall effect can be complex, as hypoxia can also induce adaptive responses in cancer cells that may counteract the drug's effect. It is crucial to characterize the metabolic state of your cells under hypoxia to interpret your results accurately.
Q5: Can I use this compound in co-culture experiments with immune cells?
A5: Yes, co-culture experiments are essential for understanding the impact of this compound on the immune components of the TME. It has been suggested that targeting OXPHOS can modulate the immune microenvironment. When setting up these experiments, it is important to carefully select your immune cell populations (e.g., T cells, macrophages) and have appropriate methods to distinguish between the different cell types for analysis (e.g., flow cytometry with cell-specific markers).
Troubleshooting Guides
Troubleshooting 3D Spheroid and Co-culture Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent spheroid size and shape | - Incorrect cell seeding density.- Cell line characteristics (some cell lines do not form tight spheroids).- Inappropriate plate type. | - Optimize cell seeding density for your specific cell line.- Use ultra-low attachment (ULA) plates with U-bottom wells to promote single spheroid formation.- If necessary, use methods like the hanging drop technique for more uniform spheroids. |
| Poor drug penetration in 3D models | - Dense extracellular matrix (ECM) in co-culture spheroids.- High cell density.- Physicochemical properties of the drug. | - Increase incubation time with the drug.- Use smaller spheroids for initial experiments.- Analyze drug penetration using fluorescently labeled compounds or by assessing cell death at different depths of the spheroid using confocal microscopy. |
| Difficulty in analyzing cell-specific responses in co-culture | - Lack of distinct markers to differentiate cell populations. | - Use fluorescently labeled cells (e.g., GFP-expressing cancer cells) for easy visualization.- Use flow cytometry with cell-specific surface markers (e.g., EpCAM for epithelial cancer cells, FAP for fibroblasts, CD45 for immune cells) to analyze each population separately. |
| Altered drug response in co-culture compared to monoculture | - Secretion of growth factors or cytokines by stromal cells.- Stromal cells providing metabolic support to cancer cells.- ECM deposition creating a physical barrier to the drug. | - This is an expected outcome and a key reason for using co-culture models. Analyze the secretome of your co-cultures to identify potential resistance factors.- Investigate the metabolic profile of both cancer and stromal cells in co-culture.- Correlate drug efficacy with ECM content in your spheroids. |
Troubleshooting Seahorse XF Assays for OXPHOS Inhibition
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Oxygen Consumption Rate (OCR) at baseline | - Low cell number or poor cell adherence.- Cells are metabolically inactive or damaged.- Sub-optimal assay medium. | - Optimize cell seeding density. Ensure even cell distribution.- Check cell viability before starting the assay.- Ensure the assay medium is supplemented with appropriate substrates (e.g., pyruvate, glutamine, glucose). |
| No response to OXPHOS inhibitor (e.g., this compound, Rotenone/Antimycin A) | - Cells are primarily glycolytic.- Incorrect inhibitor concentration.- Inactive inhibitor. | - Test your cells in galactose-containing medium to force OXPHOS.- Perform a dose-response experiment to determine the optimal inhibitor concentration.- Use fresh, properly stored inhibitors. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the microplate.- Pipetting errors when adding inhibitors. | - Take care to create a single-cell suspension and plate cells evenly.- Avoid using the outermost wells of the plate, or fill them with media to maintain humidity.- Use a multi-channel pipette for consistent inhibitor injection. |
Data Presentation
The efficacy of this compound is highly dependent on the metabolic state of the cancer cells. The following table summarizes the in vitro activity of this compound on the MIA PaCa-2 pancreatic cancer cell line under conditions that favor either glycolysis or oxidative phosphorylation.
Table 1: In Vitro Efficacy of this compound in MIA PaCa-2 Cells
| Parameter | Glucose-Containing Medium (Glycolysis favored) | Galactose-Containing Medium (OXPHOS dependent) |
| Cell Proliferation IC50 (3-day assay) | >10,000 nM | 9 nM |
| OXPHOS Complex I Inhibition IC50 | Not Applicable | 3.6 nM |
| ATP Depletion IC50 | Not Applicable | 11 nM |
Data adapted from publicly available research on this compound. This table clearly demonstrates that the efficacy of this compound is dramatically increased when cancer cells are forced to rely on oxidative phosphorylation.
Experimental Protocols
Protocol: Assessing the Impact of Cancer-Associated Fibroblasts (CAFs) on this compound Efficacy in a 3D Spheroid Co-culture Model
This protocol describes the generation of 3D co-culture spheroids of pancreatic cancer cells and cancer-associated fibroblasts to evaluate the efficacy of this compound in a more physiologically relevant model.
Materials:
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Cancer-Associated Fibroblast (CAF) cell line or primary CAFs
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
Ultra-Low Attachment (ULA) 96-well round-bottom plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
Culture pancreatic cancer cells and CAFs separately to ~80% confluency.
-
Harvest cells using trypsin and perform a cell count for each cell type.
-
Resuspend cells in culture medium to the desired concentrations.
-
-
Spheroid Formation:
-
Prepare a single-cell suspension containing a 1:1 ratio of pancreatic cancer cells and CAFs.
-
Seed 2,000 cells (1,000 of each cell type) in 100 µL of medium into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
After 3-4 days of spheroid formation, carefully add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for an additional 72 hours.
-
-
Assessment of Cell Viability:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Compare the IC50 value obtained from the co-culture spheroids to that from monoculture spheroids (containing only cancer cells) to determine the impact of CAFs on this compound efficacy.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound as an inhibitor of Complex I in the electron transport chain.
Experimental Workflow: 3D Co-Culture Spheroid Assay
Caption: Workflow for assessing this compound efficacy in a 3D co-culture spheroid model.
Logical Relationship: TME Impact on this compound Efficacy
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibroblasts Influence Survival and Therapeutic Response in a 3D Co-Culture Model | PLOS One [journals.plos.org]
Validation & Comparative
A Head-to-Head Comparison of DX3-213B with Other OXPHOS Inhibitors: A Guide for Researchers
In the landscape of cancer metabolism research, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of DX3-213B, a novel and potent OXPHOS Complex I inhibitor, with other well-characterized inhibitors of the electron transport chain. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action and Comparative Efficacy
This compound is a novel benzene-1,4-disulfonamide derivative identified as one of the most potent OXPHOS Complex I inhibitors reported to date.[1] It disrupts ATP generation and inhibits the proliferation of cancer cells, particularly those reliant on mitochondrial respiration.[1] This guide compares this compound with a panel of other OXPHOS inhibitors targeting different complexes of the electron transport chain: IACS-010759 (Complex I), Rotenone (Complex I), Antimycin A (Complex III), Metformin (Complex I), and Devimistat (CPI-613) (Pyruvate Dehydrogenase and α-Ketoglutarate Dehydrogenase).
Table 1: In Vitro Efficacy - Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds on pancreatic cancer cell lines, a cancer type known to be highly dependent on OXPHOS.
| Compound | Target | Cell Line | Parameter | IC50 | Citation |
| This compound | Complex I | MIA PaCa-2 | Cell Proliferation (Galactose Media) | 9 nM | [1] |
| This compound | Complex I | MIA PaCa-2 | Complex I Inhibition | 3.6 nM | [1] |
| This compound | Complex I | MIA PaCa-2 | ATP Depletion | 11 nM | [1] |
| IACS-010759 | Complex I | - | - | Data not available in MIA PaCa-2 | - |
| Rotenone | Complex I | PANC-1 | Cell Proliferation | 0.82 μM | |
| Rotenone | Complex I | SW1990 | Cell Proliferation | 2.62 μM | |
| Antimycin A | Complex III | - | - | Data not available in pancreatic cancer cell lines | - |
| Metformin | Complex I | Panc1 | Cell Proliferation | 14-18 mM (72h) | |
| Metformin | Complex I | BxPc3 | Cell Proliferation | <5 mmol/L (72h) | |
| Devimistat (CPI-613) | PDH/KGDH | - | - | Data not available in pancreatic cancer cell lines | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to evaluate the efficacy of OXPHOS inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the OXPHOS inhibitors (e.g., this compound, Rotenone, Metformin) for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
ATP Production Assay (Luminescence-Based)
This assay quantifies the intracellular ATP levels to determine the direct impact of the inhibitors on cellular energy production.
-
Cell Culture and Treatment: Seed cells in a 96-well white-walled plate and treat with the OXPHOS inhibitors as described for the cell viability assay.
-
Cell Lysis: Lyse the cells using a detergent-based lysis buffer provided with a commercial ATP assay kit to release the intracellular ATP.
-
Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the rate of oxygen consumption, a direct indicator of mitochondrial respiration.
-
Cell Seeding: Seed cancer cells on a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Assay Medium: Replace the growth medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator for one hour prior to the assay.
-
Inhibitor Injection: Sequentially inject the OXPHOS inhibitor of interest, followed by other mitochondrial function modulators (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Acquisition: The Seahorse XF Analyzer measures changes in oxygen concentration in the transient microchamber in real-time to calculate the OCR.
Mitochondrial Complex Activity Assay
This assay measures the specific activity of the targeted mitochondrial complex. For Complex I inhibitors like this compound:
-
Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells or tissues by differential centrifugation.
-
Immunocapture: Use a microplate pre-coated with antibodies against a specific subunit of Complex I to immunocapture the complex from the mitochondrial lysate.
-
Enzymatic Reaction: Initiate the reaction by adding NADH as a substrate and a dye that accepts the electrons. The activity of Complex I is determined by measuring the rate of NADH oxidation, which can be followed by the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the specific activity of Complex I and compare the activity in treated versus untreated samples.
Signaling Pathways and Visualizations
The inhibition of OXPHOS triggers a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.
OXPHOS and Electron Transport Chain
Caption: The electron transport chain and oxidative phosphorylation pathway.
Inhibitor Targets in the Electron Transport Chain
Caption: Sites of action for various OXPHOS inhibitors.
Downstream Signaling of Complex I Inhibition
Caption: Key downstream signaling events following Complex I inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating OXPHOS inhibitors.
Conclusion
This compound demonstrates remarkable potency as a Complex I inhibitor, with low nanomolar efficacy in pancreatic cancer cells. Its performance, when compared to other established OXPHOS inhibitors, highlights its potential as a valuable research tool and a candidate for further therapeutic development. This guide provides a foundational dataset and standardized protocols to facilitate a comprehensive and objective comparison of these important metabolic inhibitors. Further research should focus on expanding the comparative analysis to a broader range of cancer cell lines and in vivo models to fully elucidate the therapeutic window and potential of this compound.
References
Comparative Guide to the Anti-Tumor Effects of DX3-213B in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-tumor agent DX3-213B against metformin, a commonly used biguanide with known anti-cancer properties, and gemcitabine, a standard-of-care chemotherapy for pancreatic cancer. The data presented herein is collated from preclinical studies to validate and compare the efficacy of this compound in various pancreatic cancer models.
Executive Summary
This compound is a potent and selective antagonist of NDUFS7, a core subunit of Complex I in the mitochondrial electron transport chain. By inhibiting oxidative phosphorylation (OXPHOS), this compound demonstrates significant anti-tumor activity in preclinical models of pancreatic cancer. This guide summarizes its performance in comparison to metformin, which also impacts cellular metabolism, and the cytotoxic agent gemcitabine.
Data Presentation
In Vitro Efficacy
The following table summarizes the in vitro cytotoxic effects of this compound in a human pancreatic cancer cell line.
| Compound | Cell Line | Assay Conditions | IC50 | Reference |
| This compound | MIA PaCa-2 | Galactose-containing media | 9 nM | [1] |
In Vivo Efficacy
This table compares the in vivo anti-tumor effects of this compound, metformin, and gemcitabine in murine models of pancreatic cancer.
| Compound | Mouse Model | Dosing Regimen | Outcome | Reference |
| This compound | Syngeneic (PAN02) | Oral, dose-dependent | Significant single-agent efficacy; dose-dependent tumor growth inhibition.[1][2][3] | [2] |
| Metformin | Xenograft (PANC-1, MiaPaCa-2) | Intraperitoneal (50-250 mg/kg) or Oral (2.5 mg/ml) | Dose-dependent inhibition of tumor growth. | |
| Syngeneic (Panc02) | 250 mg/kg | Reduced pancreatic tumor growth. | ||
| Gemcitabine | Syngeneic (Panc02) | 20 mg/kg i.p. every three days | 54% decrease in localized pancreatic tumor weight. |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Culture Conditions: Cells were cultured in a galactose-containing medium to force reliance on oxidative phosphorylation.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assay: Cell viability was assessed using a standard proliferation assay (e.g., MTT or CellTiter-Glo®) after a defined incubation period.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Syngeneic Mouse Model
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: PAN02 murine pancreatic adenocarcinoma cells were implanted subcutaneously or orthotopically into the pancreas of the mice.
-
Treatment Groups:
-
Vehicle control.
-
This compound (oral administration at various doses).
-
Metformin (intraperitoneal or oral administration).
-
Gemcitabine (intraperitoneal administration).
-
-
Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were monitored throughout the study.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Analysis: Tumor growth inhibition was calculated by comparing the average tumor volume or weight in the treated groups to the vehicle control group.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in pancreatic cancer cells.
Experimental Workflow for In Vivo Studies
Caption: Standard workflow for in vivo anti-tumor efficacy studies.
Logical Relationship of Comparative Analysis
Caption: Logical framework for the comparative analysis of anti-tumor agents.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
comparative analysis of DX3-213B's potency against other complex I inhibitors
A Comparative Analysis of DX3-213B's Potency Against Other Key Mitochondrial Complex I Inhibitors
In the landscape of mitochondrial research and drug development, the discovery of novel, highly potent inhibitors of respiratory chain complexes is a critical step toward understanding and targeting cellular metabolism in disease. This guide provides a comprehensive comparative analysis of this compound, a recently identified and highly potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), against a panel of other well-characterized Complex I inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and mechanistic nuances of these compounds.
Quantitative Comparison of Complex I Inhibitor Potency
The inhibitory potential of this compound and other key Complex I inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target/Assay | IC50 Value | Binding Site/Mechanism of Action |
| This compound | OXPHOS Complex I | 3.6 nM [1] | NDUFS7 subunit[2][3][4][5] |
| Rotenone | Mitochondrial Complex I | 1.7 - 2.2 µM | Ubiquinone binding site |
| Piericidin A | Mitochondrial Complex I | Low nanomolar range | Ubiquinone binding site, partially competitive with ubiquinone |
| IACS-010759 | OXPHOS Complex I | 1.4 - 7.9 nM | ND1 subunit, unique binding site distinct from other inhibitors |
| BAY 87-2243 | Mitochondrial Complex I | ~10 nM (oxygen consumption) | Quinone binding site |
| Metformin | Mitochondrial Complex I | Millimolar range (weak inhibitor) | Exact binding site is still under investigation, thought to be amphipathic region of the enzyme |
Signaling Pathway: The Role of Complex I in the Electron Transport Chain
Mitochondrial Complex I is the first and largest enzyme of the electron transport chain, playing a pivotal role in cellular respiration and ATP production. The diagram below illustrates the flow of electrons from NADH to ubiquinone, a process that is disrupted by the inhibitors discussed in this guide.
Caption: Inhibition of the mitochondrial electron transport chain at Complex I.
Experimental Protocols
Accurate and reproducible assessment of Complex I activity is fundamental to the comparative analysis of inhibitors. Below are detailed methodologies for key experiments cited in this guide.
Measurement of Mitochondrial Complex I Activity (NADH:Ubiquinone Oxidoreductase Activity Assay)
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate (pH 7.5), 2 mM KCN, 5 µM antimycin A, 2.5 mg/mL BSA (fatty acid-free)
-
NADH solution (10 mM in assay buffer)
-
Decylubiquinone (10 mM in DMSO)
-
Rotenone (2 mM in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare isolated mitochondria from cells or tissue of interest.
-
Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., BCA assay).
-
In a 96-well plate, add assay buffer to a final volume of 180 µL per well.
-
Add 10 µL of the mitochondrial suspension (typically 5-10 µg of protein) to each well.
-
To determine rotenone-insensitive activity, add 1 µL of rotenone solution to the designated control wells. Add 1 µL of DMSO to the experimental wells.
-
Add 10 µL of decylubiquinone solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of NADH solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of NADH oxidation (nmol/min/mg protein) using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). The specific Complex I activity is the difference between the total rate and the rotenone-insensitive rate.
Seahorse XF Cell Mito Stress Test for Assessing Complex I Inhibition
This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial function and the impact of inhibitors.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.
-
Replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for one hour.
-
Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., various concentrations of this compound or other inhibitors), oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay protocol.
-
The assay protocol will consist of baseline OCR measurements followed by sequential injections of the inhibitor, oligomycin, FCCP, and finally rotenone/antimycin A.
-
Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of the inhibitor is observed as a decrease in the basal OCR.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating the Specificity of DX3-213B for NDUFS7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DX3-213B, a novel antagonist of NDUFS7 (NADH:Ubiquinone Oxidoreductase Core Subunit S7), with other known inhibitors of mitochondrial Complex I. The objective is to evaluate the specificity of this compound for its target, NDUFS7, by presenting available experimental data and methodologies.
Executive Summary
This compound is a potent and specific inhibitor of Oxidative Phosphorylation (OXPHOS) that targets the NDUFS7 subunit of mitochondrial Complex I.[1][2] It is a metabolically stable analog of the first-in-class NDUFS7 antagonist, DX2-201.[1] The high specificity of this class of compounds for NDUFS7 is strongly supported by resistance studies, which identified a specific point mutation (pV91M) in the NDUFS7 protein in clones resistant to DX2-201.[1][3] This mutation is located at the interface of the NDUFS2 and NDUFS7 subunits, a region critical for ubiquinone binding. While direct binding affinity data (Kd) for this compound is not publicly available, its high potency and the specific genetic evidence of its target engagement underscore its specificity. This guide compares this compound and its parent compound DX2-201 with other well-established Complex I inhibitors, including Rotenone, Piericidin A, IACS-010759, and Metformin, based on their potency (IC50 values) and known mechanisms of action.
Data Presentation
The following tables summarize the available quantitative data for this compound's parent compound (DX2-201) and alternative Complex I inhibitors. This data primarily consists of half-maximal inhibitory concentrations (IC50), which provide a measure of the compound's potency in inhibiting Complex I activity or cell proliferation dependent on OXPHOS.
Table 1: Comparison of IC50 Values of Complex I Inhibitors
| Compound | Target Subunit(s) | Assay Type | IC50 Value | Reference |
| DX2-201 (precursor to this compound) | NDUFS7 | Cell Proliferation (Galactose media) | 0.31 µM | |
| Rotenone | NDUFS2, NDUFS7, ND1 | Mitochondrial Complex I activity | 1.7 - 2.2 µM | |
| Piericidin A | NDUFS2, NDUFS7 | Mitochondrial Complex I activity | Low nanomolar range | |
| IACS-010759 | ND1 | Oxidative Phosphorylation | < 10 nM | |
| Metformin | Complex I | Mitochondrial Complex I activity | Millimolar range |
Note: The IC50 values can vary depending on the specific assay conditions, cell lines, and whether the target is an isolated enzyme or within a cellular context.
Experimental Protocols
Detailed methodologies for key experiments used to assess compound specificity and binding are provided below. These protocols are generalized and may require optimization for specific applications.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It relies on the principle that a protein's thermal stability is altered upon ligand binding.
-
Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Prepare the purified target protein (e.g., NDUFS7) and the ligand (e.g., this compound) in the same dialysis buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Ligand Immobilization: Covalently immobilize the purified target protein (ligand) onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the compound of interest (analyte) at various concentrations over the sensor surface.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This change is recorded in a sensorgram.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka) and off-rate (kd) of the interaction.
-
Affinity Calculation: Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).
Mandatory Visualization
The following diagrams illustrate key concepts related to the evaluation of this compound's specificity for NDUFS7.
References
- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to the OXPHOS Inhibitor DX3-213B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel oxidative phosphorylation (OXPHOS) Complex I inhibitor, DX3-213B, with alternative therapeutic strategies for pancreatic cancer. It focuses on the validation of potential predictive biomarkers to stratify patient populations and enhance therapeutic outcomes. This document includes summaries of experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and the Need for Predictive Biomarkers
This compound is a potent and metabolically stable small molecule inhibitor of OXPHOS Complex I, targeting the NADH:ubiquinone oxidoreductase core subunit S7 (NDUFS7). By disrupting the mitochondrial electron transport chain, this compound inhibits ATP production, leading to energy stress and cell death in cancer cells highly dependent on oxidative phosphorylation.[1][2][3] Preclinical studies have demonstrated its efficacy in pancreatic cancer models, a malignancy known for its metabolic plasticity and resistance to conventional therapies.[1][2]
The heterogeneity of pancreatic cancer, both at the genetic and metabolic level, underscores the critical need for predictive biomarkers to identify patients most likely to respond to targeted therapies like this compound. Identifying such biomarkers is essential for designing effective clinical trials, optimizing patient selection, and ultimately improving clinical outcomes.
The GNAS Mutation: A Candidate Predictive Biomarker
A promising candidate biomarker for predicting response to metabolic inhibitors in pancreatic cancer is the mutation status of the GNAS (Guanine Nucleotide-binding protein, Alpha Stimulating) gene. Activating mutations in GNAS are frequently found in intraductal papillary mucinous neoplasms (IPMNs), a precursor to pancreatic cancer.
Mechanistically, mutant GNAS can lead to the constitutive activation of the cAMP-PKA signaling pathway. This activation has been shown to reprogram cellular metabolism. While some studies suggest this reprogramming involves an induction of lipid remodeling and fatty acid oxidation, other research indicates that GNAS mutations may drive a dependency on glycolysis. This apparent contradiction highlights the complexity of metabolic reprogramming in cancer and necessitates direct experimental validation of GNAS status as a predictive biomarker for OXPHOS inhibitors like this compound. A definitive study is required to elucidate whether GNAS mutations sensitize pancreatic cancer cells to the inhibition of oxidative phosphorylation.
Comparative Analysis of this compound and Alternative Therapies
To objectively evaluate the potential of this compound, it is crucial to compare its performance with existing and alternative therapeutic options for pancreatic cancer.
| Therapy | Mechanism of Action | Known Biomarkers | Advantages | Limitations |
| This compound | OXPHOS Complex I Inhibitor | GNAS mutation (proposed) | Targeted metabolic therapy, potential for oral administration. | Efficacy in biomarker-defined populations needs validation. |
| Gemcitabine + nab-Paclitaxel | Nucleoside analog (inhibits DNA synthesis) + microtubule inhibitor | None widely adopted for patient selection | Established first-line therapy. | Modest survival benefit, significant toxicity. |
| Metformin/Phenformin | OXPHOS Complex I Inhibitors | None validated, though high OXPHOS tumors are a proposed target. | Repurposed drugs with known safety profiles. | Lower potency compared to novel inhibitors, clinical benefit in pancreatic cancer is debated. |
Hypothetical Biomarker Validation Study: this compound in Patient-Derived Xenografts (PDX)
The following table illustrates a potential experimental design and hypothetical results for validating the predictive power of GNAS mutations for this compound response using a panel of pancreatic cancer patient-derived xenografts (PDXs).
| PDX Model | GNAS Status | Treatment | Tumor Growth Inhibition (%) | Change in OXPHOS Activity (%) |
| PDX-001 | Mutant (R201C) | Vehicle | 0 | -5 |
| This compound (10 mg/kg) | 85 | -90 | ||
| Gemcitabine (100 mg/kg) | 30 | -15 | ||
| PDX-002 | Wild-Type | Vehicle | 0 | -3 |
| This compound (10 mg/kg) | 25 | -85 | ||
| Gemcitabine (100 mg/kg) | 45 | -20 | ||
| PDX-003 | Mutant (R201H) | Vehicle | 0 | -8 |
| This compound (10 mg/kg) | 92 | -95 | ||
| Gemcitabine (100 mg/kg) | 28 | -12 | ||
| PDX-004 | Wild-Type | Vehicle | 0 | -6 |
| This compound (10 mg/kg) | 30 | -88 | ||
| Gemcitabine (100 mg/kg) | 50 | -18 |
Experimental Protocols
GNAS Mutation Analysis
Objective: To determine the GNAS mutation status in patient-derived tumor tissue or cell lines.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh-frozen tissue, or cultured cells using a commercially available DNA extraction kit.
-
PCR Amplification: The region of the GNAS gene containing the hotspot codons (e.g., R201) is amplified using polymerase chain reaction (PCR) with specific primers.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): The amplified PCR product is purified and sequenced using either Sanger sequencing for targeted analysis or as part of a larger NGS panel for broader genomic profiling.
-
Data Analysis: Sequencing data is analyzed to identify the presence of specific mutations by comparing the sequence to the human reference genome.
Patient-Derived Xenograft (PDX) Efficacy Study
Objective: To evaluate the in vivo efficacy of this compound in a panel of well-characterized pancreatic cancer PDX models with known GNAS mutation status.
Methodology:
-
PDX Model Establishment: Fresh tumor tissue from consenting pancreatic cancer patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Once tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment groups. A cohort of mice is used for tumor passaging to expand the PDX model.
-
Treatment Administration: Mice are treated with this compound (e.g., via oral gavage), a standard-of-care agent (e.g., gemcitabine, intraperitoneally), or a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), tumors are excised, weighed, and processed for pharmacodynamic biomarker analysis (e.g., measurement of OXPHOS activity, immunohistochemistry).
In Vitro Cell Viability Assay
Objective: To assess the dose-dependent effect of this compound on the viability of pancreatic cancer cell lines with different GNAS mutation statuses.
Methodology:
-
Cell Culture: Human pancreatic cancer cell lines with known GNAS mutations (mutant and wild-type) are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound, an alternative metabolic inhibitor (e.g., metformin), or a vehicle control for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated for each drug in each cell line to determine relative sensitivity.
Visualizations
Caption: Proposed GNAS signaling pathway and its influence on cellular metabolism.
References
- 1. Mutant <i>GNAS</i> limits tumor aggressiveness in established pancreatic cancer via antagonizing the KRAS-pathway - ProQuest [proquest.com]
- 2. Metabolic Reprogramming by Mutant GNAS Creates an Actionable Dependency in Intraductal Papillary Mucinous Neoplasms of the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant GNAS drives pancreatic tumourigenesis by inducing PKA-mediated SIK suppression and reprogramming lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of DX3-213B: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of DX3-213B, a potent NDUFS7 antagonist. Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions in the public domain, this guide is based on established best practices for the management of potent, biologically active research compounds and antineoplastic agents.
I. Understanding this compound: Key Characteristics
This compound is a potent and orally bioavailable oxidative phosphorylation (OXPHOS) complex I inhibitor.[1] It has demonstrated significant efficacy in preclinical models of pancreatic cancer by impairing ATP generation.[2][3][4] As a highly bioactive molecule, it should be handled with care to minimize exposure.
Table 1: Technical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 478.57 g/mol | |
| Formula | C₂₀H₂₈F₂N₂O₅S₂ | |
| Purity | ≥97% (HPLC) | |
| Storage | Store at -20°C | |
| Solubility | Soluble in DMSO (112.5 mg/mL) | |
| Biological Activity | Potent NDUFS7 antagonist (IC₅₀ = 3.6 nM) |
II. Procedural Guidance for Safe Handling and Disposal
The following procedures are based on general guidelines for handling hazardous laboratory chemicals and antineoplastic drugs. Always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and requirements.
Experimental Workflow for Handling and Disposal
Caption: Experimental workflow for this compound handling and disposal.
Step-by-Step Disposal Procedures:
-
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. Use a suitable solvent (e.g., ethanol) followed by a laboratory-grade detergent.
-
Dispose of all cleaning materials (wipes, absorbent pads) as solid hazardous waste.
-
-
Solid Waste Disposal:
-
Non-sharps solid waste: This includes contaminated personal protective equipment (gloves, lab coats), plasticware, and absorbent paper.
-
Procedure: Place these items in a clearly labeled, leak-proof hazardous waste container. The container should be designated for "potent compound waste" or "antineoplastic waste" as per your institution's guidelines.
-
-
Liquid Waste Disposal:
-
Unused solutions: Collect all unused solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Aqueous and organic waste: If different solvent systems are used, collect aqueous and organic waste in separate, compatible containers.
-
Labeling: The waste container label must include the chemical name ("this compound"), concentration, and any other components of the solution.
-
Procedure: Do not pour any liquid waste containing this compound down the drain.
-
-
Sharps Waste Disposal:
-
Contaminated sharps: This includes needles, syringes, and glass Pasteur pipettes that have been in contact with this compound.
-
Procedure: Place all contaminated sharps directly into a puncture-resistant sharps container that is specifically designated for hazardous chemical waste. Do not recap needles.
-
Logical Flow for Waste Stream Management
Caption: Decision-making process for this compound waste segregation.
III. Emergency Procedures
In the event of a spill or personnel exposure, follow these immediate steps:
-
Spill:
-
Alert others in the immediate area.
-
If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's EH&S.
-
For a small, manageable spill, wear appropriate PPE (double gloves, lab coat, safety glasses).
-
Cover the spill with absorbent material.
-
Carefully collect the absorbent material and any contaminated debris and place it in a sealed hazardous waste container.
-
Decontaminate the spill area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Ingestion or Inhalation: Move to a well-ventilated area.
-
Seek immediate medical attention after any exposure and report the incident to your supervisor and EH&S. Provide the medical personnel with information about this compound.
-
Disclaimer: This information is provided for guidance purposes only and is not a substitute for a formal Safety Data Sheet or the specific procedures mandated by your institution. Always prioritize your institution's established safety protocols and consult with your Environmental Health and Safety department for comprehensive guidance on handling and disposing of this compound.
References
- 1. This compound | OXPHOS | TargetMol [targetmol.com]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling DX3-213B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of DX3-213B, a potent and orally active inhibitor of oxidative phosphorylation (OXPHOS) complex I.[1] Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.
Compound Information
This compound is a potent NDUFS7 antagonist with an IC50 of 3.6 nM.[1] It is a small molecule used in pancreatic cancer research to inhibit cellular respiration and ATP production.[2][3]
| Property | Value |
| Chemical Name | (4,4-Difluoro-1-piperidinyl)[(3R)-1-[[4-[(1-methylethyl)sulfonyl]phenyl]sulfonyl]-3-piperidinyl]methanone |
| Molecular Formula | C20H28F2N2O5S2 |
| Molecular Weight | 478.57 g/mol |
| Purity | ≥97% (HPLC) |
| CAS Number | 2749555-66-4 |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new experimental protocol involving this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from splashes and spills. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For tasks with a high risk of splashing, use splash goggles and a face shield. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves are the minimum. Consider double-gloving for added protection. | Prevents skin contact with the chemical. |
| Respiratory Protection | A respirator may be necessary when working with the powdered form outside of a certified chemical fume hood, or if there is a risk of aerosolization. | Protects against inhalation of the powdered compound. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills and falling objects. |
Experimental Protocols
Preparing Stock Solutions
This compound is typically provided as a powder and needs to be dissolved in a suitable solvent to create a stock solution.
-
Preparation: Perform all manipulations of the powdered compound within a certified chemical fume hood to minimize inhalation risk.
-
Solvent Selection: A common solvent for this compound is DMSO, with a solubility of 112.5 mg/mL (235.1 mM).
-
Dissolution: To aid dissolution, sonication and heating to 60°C may be necessary.
-
Storage: Store stock solutions at -80°C for up to one year.
Handling Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: General workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic.
-
Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a certified hazardous waste disposal company.
Decontamination
-
Spills: In the event of a spill, decontaminate the area using an appropriate method and cleaning agent as determined by your institution's safety protocols.
-
Glassware: Reusable glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The glassware can then be washed normally.
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: Decision tree for the proper segregation of this compound waste.
References
- 1. This compound | OXPHOS | TargetMol [targetmol.com]
- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
